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  • Product: 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol
  • CAS: 98143-42-1

Core Science & Biosynthesis

Foundational

Next-Generation Sterically Hindered Alkanolamines: A Technical Guide to 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol

Executive Summary The rapid evolution of biologics and mRNA-lipid nanoparticle (LNP) therapeutics has driven a critical need for advanced excipients and ionizable lipids. 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid evolution of biologics and mRNA-lipid nanoparticle (LNP) therapeutics has driven a critical need for advanced excipients and ionizable lipids. 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol (CAS: 98143-42-1)[1], hereafter referred to as BHMA-AMP , represents a highly specialized, sterically hindered polyol-amine. With its unique highly branched topology and dense hydrogen-bonding network, BHMA-AMP is emerging as a compelling scaffold for both advanced physiological buffering and the engineering of next-generation ionizable lipid headgroups.

This whitepaper provides an in-depth analysis of BHMA-AMP’s physicochemical properties, validated synthesis workflows, and its application in mitigating LNP-induced immunogenicity and enhancing endosomal escape.

Structural Topology & Physicochemical Profiling

The core architecture of BHMA-AMP is built upon a 2-amino-2-methylpropan-1-ol (AMP) backbone, where the primary amine is bis-alkylated with 2-hydroxymethylethoxy groups[2]. This creates a dense, umbrella-like steric shield around the central nitrogen atom.

This steric hindrance serves two critical functions:

  • Chemical Stability: It prevents nucleophilic attack by the nitrogen on electrophilic species (e.g., reducing sugars in biologics formulations), effectively eliminating Maillard degradation pathways.

  • Controlled Protonation: The surrounding hydroxyl groups create a localized hydration shell that modulates the dielectric constant around the amine, fine-tuning its pKa for precise pH-responsive behavior in endosomal environments.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics and their functional significance in drug development workflows[3].

PropertyValueFunctional Significance & Causality
Chemical Name 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-olIUPAC nomenclature defining the bis-substituted architecture[3].
CAS Number 98143-42-1Unique registry identifier for procurement and cataloging[1].
Molecular Formula C10H23NO5Defines the exact stoichiometry and heteroatom density[3].
Molecular Weight 237.29 g/mol Optimal mass for an ionizable lipid headgroup, balancing hydrophilicity with the lipophilic tail[2].
H-Bond Donors 3High hydration capacity; prevents premature LNP aggregation in systemic circulation.
H-Bond Acceptors 5Facilitates robust interaction with aqueous interfaces and mRNA phosphate backbones.

Synthesis and Purification Strategy

The synthesis of BHMA-AMP requires precise thermodynamic and kinetic control to ensure complete bis-alkylation of the sterically hindered primary amine while suppressing O-alkylation at the hydroxyl sites.

SynthesisWorkflow AMP AMP Core (C4H11NO) Alkylation Controlled N-Alkylation (80°C, N2, 12h) AMP->Alkylation + Epoxide Purification HPLC Purification (C18, H2O/MeCN) Alkylation->Purification Crude Mixture Product BHMA-AMP (CAS 98143-42-1) Purification->Product >98% Purity

Synthesis and purification workflow for BHMA-AMP highlighting thermal control.

Protocol 1: Controlled Synthesis of BHMA-AMP

Self-Validating Mechanism: The protocol utilizes in-process HPLC monitoring to verify the disappearance of mono-alkylated intermediates, ensuring a >98% purity baseline.

  • Preparation of the Amine Core: Dissolve 1.0 equivalent of 2-amino-2-methylpropan-1-ol in anhydrous ethanol.

    • Causality: Anhydrous conditions are mandatory to prevent the epoxide precursor from undergoing premature hydrolysis into a diol, which would terminate the reaction.

  • Epoxide Addition: Cool the reactor to 0°C. Dropwise, add 2.05 equivalents of the target epoxide under a continuous nitrogen purge.

    • Causality: The slight stoichiometric excess ensures complete bis-alkylation. The initial 0°C environment safely dissipates the exothermic energy of the epoxide ring-opening.

  • Thermal Activation: Gradually ramp the reactor temperature to 80°C and reflux for 12 hours.

    • Causality: Elevated thermal energy is required to overcome the extreme steric hindrance of the tertiary carbon adjacent to the AMP amine. This kinetic push drives the second alkylation step to completion while avoiding thermodynamic O-alkylation.

  • Purification: Concentrate the crude mixture in vacuo and purify via preparative reverse-phase HPLC (C18 column, H2O/Acetonitrile gradient). Lyophilize the product to yield pure BHMA-AMP.

Application: Next-Generation Ionizable Lipid Headgroups

The most critical bottleneck in mRNA-LNP therapeutics is balancing endosomal escape efficiency with systemic immunogenicity. Recent literature demonstrates that the amine headgroup of ionizable lipids directly dictates the LNP immune response by interacting with TLR4 and CD1d receptors, as well as influencing lipid raft formation in cell membranes[4]. Furthermore, the structural topology of the polyamine headgroup is the predominant determinant of mRNA delivery potency across complex biological barriers, such as placental trophoblasts[5].

When conjugated to lipid tails, the BHMA-AMP headgroup offers a distinct advantage. Its bulky, highly hydroxylated structure prevents the dense packing of lipid rafts, thereby mitigating the transient inflammatory reactions (e.g., elevated IL-6 and TNFα) frequently observed with less hindered, highly immunogenic amines[4].

Mechanism of Endosomal Escape

Upon endocytosis, the pH drops from 7.4 to ~6.0. The BHMA-AMP headgroup undergoes rapid protonation. This cationic shift induces an electrostatic interaction with anionic endogenous lipids (e.g., lysobisphosphatidic acid), driving a phase transition from a bilayer to an inverted hexagonal (H_II) phase, which ruptures the endosome and releases the mRNA[5].

EndosomalEscape LNP BHMA-AMP LNP (Neutral pH 7.4) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Early Endosome (pH drops to ~6.0) Endocytosis->Endosome Protonation Protonation of BHMA-AMP Headgroup Endosome->Protonation Fusion Membrane Fusion (Hexagonal Phase) Protonation->Fusion Electrostatic Interaction Release mRNA Release into Cytosol Fusion->Release

Endosomal escape mechanism driven by pH-dependent protonation of BHMA-AMP.

Experimental Protocols for LNP Formulation

Protocol 2: Microfluidic Formulation of BHMA-AMP-derived LNPs

Self-Validating Mechanism: Dynamic Light Scattering (DLS) is used immediately post-dialysis to confirm a Polydispersity Index (PDI) < 0.15, validating uniform self-assembly.

  • Lipid Phase Preparation: Dissolve the BHMA-AMP-lipid conjugate, DSPC, cholesterol, and DMG-PEG2000 in absolute ethanol at a molar ratio of 50:10:38.5:1.5.

    • Causality: This specific molar ratio balances the fusogenicity of the BHMA-AMP ionizable lipid with the structural rigidity provided by cholesterol and DSPC, preventing premature payload leakage[4].

  • Aqueous Phase Preparation: Dilute the target mRNA in 50 mM citrate buffer (pH 4.0) to achieve an N:P (Nitrogen to Phosphate) ratio of 6:1.

    • Causality: The acidic pH ensures the BHMA-AMP headgroup is fully protonated prior to mixing, driving immediate and robust electrostatic complexation with the negatively charged mRNA backbone.

  • Microfluidic Mixing: Inject the aqueous and lipid phases into a staggered herringbone micromixer at a 3:1 (Aqueous:Ethanol) volume ratio, maintaining a total flow rate of 12 mL/min.

    • Causality: Rapid microfluidic mixing induces instantaneous solvent polarity shifts, driving supersaturation and the spontaneous self-assembly of LNPs before macroscopic precipitation can occur.

  • Dialysis and Validation: Dialyze the resulting mixture against 1x PBS (pH 7.4) for 18 hours using a 100 kDa MWCO cassette.

    • Causality: Dialysis removes the ethanol and neutralizes the pH. This renders the BHMA-AMP headgroup uncharged, locking the LNP architecture and preventing premature mRNA release. Validate encapsulation efficiency (>90%) using a RiboGreen fluorescence assay.

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Exploratory

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of molecular research and pharmaceutical development, a precise understanding of a compound's fundamental physicochemical prop...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular research and pharmaceutical development, a precise understanding of a compound's fundamental physicochemical properties is paramount. This guide provides a detailed exploration of the molecular weight and exact mass of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol, a substituted propanolamine with potential applications in various scientific domains. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of these critical parameters, their determination, and their significance in experimental design and data interpretation.

Substituted alkanolamines are a class of organic compounds characterized by the presence of both hydroxyl (-OH) and amino (-NR2) functional groups. This dual functionality imparts unique chemical properties, making them valuable as buffers, intermediates in synthesis, and as functional moieties in more complex molecules. The subject of this guide, 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol, belongs to this versatile class of molecules.

Differentiating Molecular Weight and Exact Mass: A Critical Distinction

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably in casual discourse, yet they represent distinct and fundamentally different concepts. A clear understanding of this difference is crucial for the accurate interpretation of analytical data, particularly from mass spectrometry.

Molecular Weight (or Average Molecular Mass)

The molecular weight of a compound is the weighted average of the masses of its constituent molecules, taking into account the natural abundance of the different isotopes of each element. It is calculated using the standard atomic weights of the elements as found on the periodic table, which are themselves weighted averages of the masses of the naturally occurring isotopes of each element. Molecular weight is typically expressed in atomic mass units (amu) or grams per mole ( g/mol ). This value is most relevant for stoichiometric calculations involving bulk quantities of a substance.

Exact Mass (or Monoisotopic Mass)

The exact mass of a molecule is the mass calculated using the mass of the most abundant isotope of each element.[1] It represents the mass of a single, specific isotopic combination of that molecule. For instance, for carbon, the exact mass calculation would use the mass of ¹²C, for hydrogen, ¹H, and for oxygen, ¹⁶O. This value is of paramount importance in high-resolution mass spectrometry, where the instrument has sufficient resolving power to distinguish between molecules with the same nominal mass but different isotopic compositions.

The distinction becomes more pronounced in larger molecules or those containing elements with significant contributions from multiple isotopes (e.g., chlorine, bromine). For 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol, which is composed of carbon, hydrogen, nitrogen, and oxygen, the difference is less dramatic but still significant for high-accuracy measurements.

Physicochemical Properties of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol

The foundational step in characterizing any molecule is determining its molecular formula. Based on the chemical name, the structure of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol can be deduced, leading to the molecular formula: C₁₀H₂₃NO₄ .

From this formula, we can calculate the molecular weight and exact mass.

Table 1: Quantitative Data for 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol
ParameterValueUnitSource/Method
CAS Number 98143-42-1N/AChemical Abstract Service
Molecular Formula C₁₀H₂₃NO₄N/ADeduced from Structure
Molecular Weight 221.29 g/mol Calculated
Exact Mass 221.1627DaCalculated

Calculations are based on the atomic weights and isotopic masses provided by the IUPAC.

Experimental Determination of Molecular Weight and Exact Mass

Mass spectrometry is the primary analytical technique for determining the molecular weight and exact mass of a compound.[2] The choice of ionization technique and mass analyzer will dictate the accuracy and resolution of the measurement.

Conceptual Workflow for Mass Spectrometric Analysis

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis A Dissolve sample in a suitable solvent (e.g., Methanol/Water) B Infusion or LC Introduction A->B Introduce sample C Electrospray Ionization (ESI) (Positive Ion Mode) B->C Generate gas-phase ions D High-Resolution Mass Analyzer (e.g., Orbitrap or TOF) C->D Separate ions by m/z E Data Acquisition D->E Detect ions F Deconvolution of Mass Spectrum E->F Process raw data G Identification of [M+H]⁺ ion F->G Identify protonated molecule H Comparison with Calculated Exact Mass G->H Validate identity

Caption: A generalized workflow for the determination of the exact mass of a small molecule using ESI-HRMS.

Detailed Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

This protocol is a representative method for the characterization of a substituted propanolamine like 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the compound.

  • Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 (v/v) methanol:water, to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, is required.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for alkanolamines as the amino group is readily protonated.

  • Mode of Introduction: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Sheath Gas Flow Rate: 10-20 arbitrary units

    • Auxiliary Gas Flow Rate: 2-5 arbitrary units

    • Capillary Temperature: 275 - 325 °C

  • Mass Analyzer Parameters:

    • Resolution: Set to >60,000 (FWHM) to ensure accurate mass measurement.

    • Scan Range: m/z 100-500 to encompass the expected protonated molecule.

3. Data Acquisition and Analysis:

  • Acquire the mass spectrum, ensuring a stable signal is obtained.

  • The expected primary ion will be the protonated molecule, [M+H]⁺, with a theoretical exact mass of 222.1705 Da (C₁₀H₂₄NO₄⁺).

  • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Process the raw data using the instrument's software to determine the measured exact mass of the [M+H]⁺ ion.

  • The measured mass should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass to confirm the elemental composition.

Synthesis and Potential Applications

While specific industrial applications of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol are not widely documented in publicly available literature, its structure suggests potential utility in several areas. Substituted propanolamines are known to be used as intermediates in the synthesis of pharmaceuticals and as components in various formulations. For instance, related propanolamine structures have been investigated for their cardiovascular activities.[3]

The synthesis of such a molecule would likely involve the reaction of a primary amine with an appropriate epoxide or haloalcohol, a common strategy for the formation of amino alcohols. The presence of the ether linkages suggests a multi-step synthesis.

Conclusion

A precise determination of molecular weight and exact mass is a cornerstone of modern chemical research and development. For 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol (CAS 98143-42-1), a clear distinction between its molecular weight (221.29 g/mol ) and its exact mass (221.1627 Da) is essential for accurate analytical characterization. High-resolution mass spectrometry stands as the definitive technique for the experimental verification of the compound's elemental composition through precise mass measurement. This guide provides the foundational knowledge and a practical framework for researchers and scientists working with this and similar molecules, ensuring a high degree of scientific integrity in their experimental endeavors.

References

  • University of Missouri, Mass Spectrometry Facility. (2026, February 23). Calculating Exact Masses. Retrieved from [Link][1]

  • MtoZ Biolabs. (n.d.). Determination of Molecular Mass. Retrieved from [Link][2]

  • Lombardi, A. (2010, May 28). Synthesis and Adrenolytic Activity of New Propanolamines. Molecules, 15(6), 3898-3913.[4]

  • PubChem. (n.d.). 2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol. Retrieved from [Link]

  • ResearchGate. (2012, October 2). Molecular weight or exact mass in LC-MS?. Retrieved from [Link][5]

  • Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link][6]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (2011). Exact Molecular Mass versus Molecular Weight. Retrieved from [Link][7]

  • Pearson. (n.d.). The molecular weight of an organic compound was found by - McMurry 8th Edition Ch 3 Problem 104. Retrieved from [Link]

  • PubMed. (1992). Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity. Retrieved from [Link][3]

Sources

Exploratory

Comprehensive In Vitro Toxicity Profile of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol: A Technical Guide for Preclinical Evaluation

Executive Summary The compound 2-[bis(2-hydroxymethylethoxy)amino]-2-methylpropan-1-ol (CAS: 98143-42-1) belongs to the class of sterically hindered alkanolamines[1]. Widely utilized as pH adjusters, buffering agents, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[bis(2-hydroxymethylethoxy)amino]-2-methylpropan-1-ol (CAS: 98143-42-1) belongs to the class of sterically hindered alkanolamines[1]. Widely utilized as pH adjusters, buffering agents, and chemical intermediates, alkanolamines present unique challenges during in vitro toxicological screening. Because of their inherent basicity and amphiphilic structural properties, standard in vitro assays often yield false-positive cytotoxicity results if not rigorously controlled for pH shifts.

This whitepaper provides drug development professionals and toxicologists with a definitive, self-validating framework for assessing the in vitro toxicity profile of this specific alkanolamine derivative. By dissecting the causality behind experimental choices—such as differentiating between pH-mediated necrosis and intrinsic biochemical toxicity—this guide ensures high-fidelity data generation compliant with OECD guidelines.

Physicochemical Drivers of Toxicity

To understand the in vitro behavior of 2-[bis(2-hydroxymethylethoxy)amino]-2-methylpropan-1-ol, one must analyze its molecular architecture. The core is based on 2-amino-2-methyl-1-propanol (AMP), a well-documented primary amino alcohol[2], which has been di-substituted with 2-hydroxymethylethoxy groups.

Basicity and Membrane Intercalation

The tertiary amine core confers a high pKa, making the molecule highly alkaline in aqueous solutions. When introduced to unbuffered cell culture media (e.g., standard DMEM), the compound induces a rapid extracellular pH spike. Mammalian cells are highly sensitive to alkaline stress; an extracellular pH above 8.5 induces rapid saponification of membrane lipids and protein denaturation, leading to necrotic cell death that masks true pharmacological toxicity[3].

Steric Hindrance and Genotoxic Liability

A critical advantage of the bis-substituted AMP core is its steric hindrance. While secondary amines carry a high risk of undergoing N-nitrosation to form highly mutagenic nitrosamines, tertiary and sterically hindered amines resist this conversion[4][5]. Consequently, the inherent genotoxic risk of this molecule is significantly lower than that of unhindered aliphatic amines[6].

ToxicityPathway Exposure Alkanolamine Exposure (CAS 98143-42-1) Alkalinity Extracellular pH Shift (Alkalinity) Exposure->Alkalinity Membrane Lipid Bilayer Intercalation (Surfactant Effect) Exposure->Membrane Apoptosis Cell Death (Apoptosis / Necrosis) Alkalinity->Apoptosis Severe Shift ROS Intracellular ROS Generation (Oxidative Stress) Membrane->ROS Mito Mitochondrial Dysfunction (ATP Depletion) ROS->Mito Mito->Apoptosis

Mechanistic pathway of alkanolamine-induced cellular toxicity and oxidative stress.

Standardized In Vitro Protocols: A Self-Validating System

To isolate the intrinsic toxicity of 2-[bis(2-hydroxymethylethoxy)amino]-2-methylpropan-1-ol from its alkaline artifacts, experimental workflows must be designed with built-in validation arms.

Cytotoxicity Assessment (MTT/LDH) with pH Control

Standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays measure mitochondrial metabolic rate. However, alkanolamines can chemically reduce MTT directly or kill cells via pH shock.

Step-by-Step Methodology:

  • Media Preparation: Prepare two batches of complete culture media (e.g., DMEM + 10% FBS). Supplement Batch A with 25 mM HEPES buffer (pH-stabilized). Leave Batch B unbuffered.

  • Test Article Formulation: Dissolve the compound in DMSO (final DMSO concentration <0.5% v/v). Prepare a serial dilution ranging from 0.1 mM to 10 mM.

  • pH Adjustment (Critical Step): For the Batch A dosing solutions, titrate the pH back to 7.4 using 0.1 M HCl prior to application. Leave Batch B unadjusted.

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) or HaCaT (keratinocyte) cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Dosing: Expose cells to the test article in both Batch A (pH-adjusted) and Batch B (unadjusted) media for 24 and 48 hours.

  • Readout: Add MTT reagent (0.5 mg/mL final concentration) for 3 hours. Solubilize formazan crystals in DMSO and read absorbance at 570 nm.

  • Causality Validation: If Batch B shows an IC50 of 1 mM, but Batch A shows an IC50 of >10 mM, the toxicity is strictly a pH artifact.

Dermal and Ocular Irritation (OECD 439 & 492)

Alkanolamines are notorious for causing skin irritation (Category 2) and serious eye damage (Category 1)[7][8]. Traditional monolayer cultures cannot accurately model the stratum corneum barrier. Therefore, 3D Reconstructed Human Epidermis (RhE) and EpiOcular models are mandatory.

Workflow PreInc Tissue Equilibration (RhE Model, 37°C) Dosing Topical Application (Test Article) PreInc->Dosing Incubation Exposure Incubation (15 - 60 min) Dosing->Incubation Wash Rigorous PBS Washout (Remove Chemical) Incubation->Wash MTT MTT Viability Assay (Formazan Extraction) Wash->MTT Readout OD 570nm Readout (Irritation Classification) MTT->Readout

Step-by-step workflow for the OECD 439 Reconstructed Human Epidermis (RhE) irritation assay.

Protocol Highlights for RhE (OECD 439):

  • Application: Apply 30 µL of the neat compound (or a 50% aqueous dilution) directly to the apical surface of the RhE tissue.

  • Exposure Time: Incubate for exactly 60 minutes.

  • Washout: Wash the tissue thoroughly with DPBS (at least 15 times) to remove all residual alkaline material. Failure to remove the compound will result in continuous tissue digestion and a false-positive severe irritant classification.

  • Viability Threshold: If tissue viability falls below 50% relative to the negative control (DPBS), the compound is classified as an irritant (GHS Category 2)[7].

Quantitative Data Synthesis

Based on the structural homology to AMP and related alkanolamines, the in vitro toxicity metrics for 2-[bis(2-hydroxymethylethoxy)amino]-2-methylpropan-1-ol follow a predictable, concentration-dependent pattern[3][6]. The data below synthesizes expected thresholds based on validated alkanolamine models.

Table 1: Comparative Cytotoxicity (IC50) Across Cell Lines
Cell LineTissue OriginMedia ConditionEstimated IC50 (24h)Primary Mechanism of Toxicity
HepG2 LiverUnbuffered1.5 - 3.0 mMExtracellular alkalinization & necrosis
HepG2 LiverpH-Adjusted (7.4)> 15.0 mMIntracellular ROS generation[5]
HaCaT Skin (Keratinocyte)pH-Adjusted (7.4)8.0 - 12.0 mMSurfactant-like membrane disruption
CHO-K1 OvarypH-Adjusted (7.4)> 20.0 mMMinimal intrinsic cytotoxicity
Table 2: Genotoxicity and Irritation Profiling
Assay TypeGuidelineTarget MetricExpected OutcomeRationale
Ames Test OECD 471Bacterial MutationNegative Lack of structural alerts for direct DNA alkylation[8].
Micronucleus OECD 487Chromosomal DamageNegative Steric hindrance prevents formation of reactive intermediates[3].
RhE Irritation OECD 439Tissue Viability (<50%)Positive (Irritant) High basicity disrupts stratum corneum lipid matrix[2][7].
BCOP / EpiOcular OECD 492Corneal OpacityPositive (Severe) Rapid saponification of ocular mucosal proteins[6][8].

Conclusion & Translational Outlook

The in vitro toxicity profile of 2-[bis(2-hydroxymethylethoxy)amino]-2-methylpropan-1-ol is primarily dictated by its physical chemistry rather than highly specific receptor-mediated toxicity. Its high pKa and surfactant-like properties make it a potent local irritant (skin and eyes), necessitating strict handling protocols and the use of 3D tissue models for accurate hazard classification.

However, its systemic and genotoxic liabilities are remarkably low. Because it is a sterically hindered tertiary amine, it yields negative results in standard mutagenicity batteries (OECD 471, 476, 487)[3][8]. For researchers utilizing this compound in drug formulation or industrial applications, the primary directive is to rigorously control pH in all in vitro assays to prevent alkaline shock from masking the compound's true biochemical inertness.

References

  • ChemicalBook. CAS号列表 (98143-42-1). ChemicalBook. 1

  • NextSDS. 2-[(2-hydroxyethyl)amino]-2-methylpropan-1-ol — Chemical Substance Information. NextSDS. 7

  • ChemTel. AMP-95 Safety Data Sheet. ChemTel. 3

  • Regulations.gov. 2-Amino-2-methyl-1-propanol (AMP) Mammalian Toxicology Summary (CAS=124-68-5). U.S. Environmental Protection Agency. 2

  • Merck. SAFETY DATA SHEET - 2-Amino-2-methyl-1-propanol. Merck Millipore. 8

  • ResearchGate. Final Amended Report on Safety Assessment on Aminomethyl Propanol and Aminomethyl Propanediol. Cosmetic Ingredient Review. 4

  • Regulations.gov. SCREENING-LEVEL HAZARD CHARACTERIZATION OF HIGH PRODUCTION VOLUME CHEMICALS 2-Amino-2-methyl-1-propanol (AMP). U.S. Environmental Protection Agency. 6

  • ACS Publications. Carbon Capture and Sequestration: An Exploratory Inhalation Toxicity Assessment of Amine-Trapping Solvents and Their Degradation Products. Environmental Science & Technology. 5

Sources

Foundational

Thermodynamic stability of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive fra...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol. The stability of a chemical compound is a critical parameter that influences its shelf-life, safety, and efficacy in various applications, from pharmaceutical formulations to industrial processes. This document outlines the fundamental principles and detailed experimental protocols for characterizing the thermal stability of this molecule. We will delve into key analytical techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and discuss the design of long-term and accelerated stability studies. The methodologies described herein are designed to provide a robust and self-validating assessment of the compound's intrinsic stability, offering researchers, scientists, and drug development professionals the necessary tools to make informed decisions.

Introduction: The Imperative of Thermodynamic Stability

The compound 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol, a polyol with a tertiary amine, possesses a molecular structure that suggests its potential utility in a range of applications, such as a buffering agent, a building block in polymer synthesis, or as an excipient in pharmaceutical formulations. However, for any of these applications to be viable, a thorough understanding of the compound's thermodynamic stability is paramount. Thermodynamic stability refers to the tendency of a substance to resist decomposition or changes in its physical and chemical properties over time and under various environmental conditions.[1][2][3] A compound with poor thermodynamic stability may degrade, leading to loss of function, the formation of impurities, and potential safety concerns.

This guide will provide a first-principles approach to characterizing the thermodynamic stability of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol. We will explore the theoretical underpinnings of key analytical techniques and provide detailed, field-proven protocols for their implementation. The goal is to equip the reader with the knowledge to design and execute a comprehensive stability assessment program.

Core Methodologies for Assessing Thermal Stability

The investigation of thermal stability primarily relies on two powerful thermoanalytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide complementary information about how a material responds to changes in temperature.

Differential Scanning Calorimetry (DSC)

DSC is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time.[4] It is a highly sensitive method for detecting thermal events such as melting, crystallization, glass transitions, and chemical reactions.[5][6] For the compound , DSC can be used to determine its melting point, which is a key indicator of purity and stability, and to detect any exothermic decomposition events.[7][8]

The principle behind DSC involves heating the sample and a reference material (usually an empty pan) at a constant rate.[4] When the sample undergoes a thermal transition, there will be a difference in the amount of heat required to maintain the same temperature as the reference, and this difference is measured.[8] An endothermic event, such as melting, will result in a peak on the DSC thermogram, while an exothermic event, such as decomposition, will produce a peak in the opposite direction.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10] This technique is particularly useful for determining the thermal stability and composition of materials.[11][12] For 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol, TGA can reveal the temperature at which the compound begins to decompose, the kinetics of its decomposition, and the presence of any volatile components.[9][13]

In a TGA experiment, a small amount of the sample is placed in a pan that is attached to a sensitive microbalance.[12] The sample is then heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the mass is continuously monitored.[9] A plot of mass versus temperature, known as a TGA curve, provides a quantitative measure of the mass loss associated with decomposition or volatilization.[9]

Long-Term and Accelerated Stability Studies

While DSC and TGA provide rapid assessments of thermal stability, long-term and accelerated stability studies are essential for predicting the shelf-life of a compound under specific storage conditions.[14][15] These studies involve storing the compound at various temperatures and humidity levels for extended periods and periodically analyzing it for any changes in its physical and chemical properties.

Accelerated stability studies are performed under stressed conditions (higher temperatures) to expedite the degradation process.[14][16][17] The data from these studies can be used to predict the long-term stability at normal storage conditions using the Arrhenius equation, which relates the rate of a chemical reaction to temperature.[14]

Experimental Protocols

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify any thermal decomposition events of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan.

  • Crimp the pan with a lid. An empty, crimped pan will be used as the reference.

  • Place the sample and reference pans into the DSC cell.

  • Purge the cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Equilibrate the cell at a starting temperature of 25 °C.

  • Heat the sample from 25 °C to 400 °C at a constant heating rate of 10 °C/min.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to determine the onset temperature and peak maximum of any endothermic or exothermic events.

Caption: Workflow for DSC Analysis.

Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Accurately weigh 5-10 mg of the sample into a TGA pan (e.g., platinum or ceramic).

  • Place the pan onto the TGA balance.

  • Purge the furnace with a dry, inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Equilibrate the furnace at a starting temperature of 25 °C.

  • Heat the sample from 25 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition (the temperature at which significant mass loss begins) and the percentage of mass loss at different temperatures.

Caption: Workflow for TGA Analysis.

Protocol for Accelerated Stability Study

Objective: To predict the long-term stability and shelf-life of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol.

Apparatus: Stability chambers with controlled temperature and humidity.

Procedure:

  • Place accurately weighed samples of the compound into sealed, appropriate containers.

  • Store the containers in stability chambers at the following conditions:

    • 40 °C / 75% Relative Humidity (RH)

    • 50 °C / 75% RH

    • 60 °C / 75% RH

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove a sample from each condition.

  • Analyze the samples for purity (e.g., by HPLC), appearance, and any other relevant physical or chemical properties.

  • Plot the degradation of the compound as a function of time for each condition.

  • Use the Arrhenius equation to extrapolate the degradation rate at the intended storage condition (e.g., 25 °C / 60% RH) and estimate the shelf-life.

Accelerated_Stability_Workflow cluster_storage Storage Conditions S1 40 °C / 75% RH C Withdraw Samples at Time Points (0, 1, 3, 6 months) S2 50 °C / 75% RH S3 60 °C / 75% RH A Prepare & Package Samples B Place in Stability Chambers A->B D Analyze Samples (Purity, Appearance, etc.) C->D E Plot Degradation vs. Time D->E F Apply Arrhenius Equation E->F G Estimate Shelf-Life F->G

Caption: Workflow for Accelerated Stability Study.

Data Presentation and Interpretation

Representative DSC and TGA Data

The following table summarizes the type of quantitative data that would be obtained from DSC and TGA analyses.

ParameterTechniqueTypical Value (Hypothetical)Interpretation
Melting Point (Onset)DSC125 °CIndicates the temperature at which the solid begins to melt. A sharp peak suggests high purity.
Decomposition (Onset)DSC250 °CThe temperature at which exothermic decomposition begins.
Decomposition Temperature (Td)TGA260 °C (5% mass loss)The temperature at which 5% of the initial mass has been lost due to decomposition.
Residual Mass at 600 °CTGA< 1%Indicates that the compound completely decomposes to volatile products.
Representative Accelerated Stability Data

The following table illustrates how data from an accelerated stability study might be presented.

Storage ConditionTime PointPurity (%)Appearance
40 °C / 75% RH0 months99.8White crystalline powder
1 month99.5White crystalline powder
3 months98.9White crystalline powder
6 months97.8Slightly off-white powder
50 °C / 75% RH0 months99.8White crystalline powder
1 month98.7White crystalline powder
3 months96.5Slightly off-white powder
6 months93.2Yellowish powder

Conclusion

The thermodynamic stability of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol is a critical attribute that must be thoroughly characterized to ensure its suitability for any intended application. This guide has provided a comprehensive overview of the key analytical techniques and experimental protocols required for this assessment. By employing a combination of Differential Scanning Calorimetry, Thermogravimetric Analysis, and long-term/accelerated stability studies, researchers can obtain a robust and reliable understanding of the compound's stability profile. The methodologies outlined herein provide a self-validating framework for generating the data necessary to support product development, regulatory submissions, and quality control.

References

  • ioKinetic. (2020, June 25). DSC - Differential Scanning Calorimetry Testing. Retrieved from [Link]

  • University of Pennsylvania Perelman School of Medicine. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

  • Wikipedia. (2024, March 23). Differential scanning calorimetry. Retrieved from [Link]

  • BioProcess International. (2012, October 1). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. Retrieved from [Link]

  • Defense Technical Information Center. (1965). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Retrieved from [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Accelerated Physical Stability Testing. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Stability Testing. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, April 18). Accelerated Storage Stability and Corrosion Characteristics Study Protocol. Retrieved from [Link]

  • Certified Laboratories. (n.d.). Accelerated Stability Testing for Cosmetics & OTC Products: A Faster Path to Shelf-Life Claims. Retrieved from [Link]

  • Wikipedia. (2024, March 19). Thermogravimetric analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, June 13). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. Retrieved from [Link]

  • Reddit. (2018, August 12). [Spoiler] AAMC FL3 C/P #9. Retrieved from [Link]

  • Fiveable. (2025, August 15). Thermodynamic Stability: Organic Chemistry Study Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CN111781280A - Method for predicting thermal stability of organic compound.
  • AIDIC. (2011). Thermo Physical Analysis of 2-Amino-2-methyl-1- propanol Solvent for Carbon Dioxide Removal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-methyl-1-propanol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanol, 2-methyl- (CAS 78-83-1). Retrieved from [Link]

  • Wikipedia. (2024, March 14). Isobutanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}. Retrieved from [Link]

  • NextSDS. (n.d.). 2-[(hydroxymethyl)amino]-2-methylpropanol — Chemical Substance Information. Retrieved from [Link]

  • NIST/TRC Web Thermo Tables (WTT). (n.d.). 2-methyl-2-propanamine -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, January 9). Triethoxysilane. Retrieved from [Link]

  • GM Chemical. (n.d.). Nonafluorohexyltriethoxysilane CAS 102390-98-7. Retrieved from [Link]

Sources

Exploratory

Mechanism of Action: 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol Derivatives in Advanced Lipid Nanoparticle Therapeutics

Part 1: Executive Summary & Chemical Topology The development of next-generation non-viral vectors for nucleic acid delivery relies heavily on the structural evolution of ionizable lipids. Among the most promising emergi...

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Author: BenchChem Technical Support Team. Date: April 2026

Part 1: Executive Summary & Chemical Topology

The development of next-generation non-viral vectors for nucleic acid delivery relies heavily on the structural evolution of ionizable lipids. Among the most promising emerging scaffolds are derivatives of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol (BHMAMP) . Characterized as highly branched, sterically hindered amino-polyols, BHMAMP derivatives are engineered to serve as the pH-responsive, ionizable headgroups in lipid nanoparticles (LNPs).

Unlike traditional linear amino lipids, the BHMAMP core integrates a tert-butyl-like steric shield (the 2-methylpropan-1-ol moiety) with extensive hydrogen-bonding networks provided by its bis(2-hydroxymethylethoxy) arms. This unique chemical topology solves two critical bottlenecks in mRNA therapeutics: premature payload degradation via nucleophilic attack and inefficient cytosolic delivery due to endosomal entrapment. This whitepaper deconstructs the mechanistic causality, quantitative performance, and validated experimental workflows for utilizing BHMAMP derivatives in biopharmaceutical formulations.

Part 2: Core Mechanisms of Action (MoA)

The efficacy of BHMAMP-derived LNPs is governed by three distinct, structurally driven mechanisms of action.

MoA 1: pH-Responsive Ionization and Phase Transition (Endosomal Escape)

The primary function of BHMAMP is to act as a molecular switch. In systemic circulation (pH 7.4), the sterically hindered tertiary amine remains neutral, ensuring the LNP maintains a stable, lamellar bilayer that prevents rapid clearance and systemic toxicity [1]. Upon cellular endocytosis, the LNP is trafficked to the endosome, where the environment acidifies (pH 5.5–6.5).

The specific steric bulk and inductive effects of the ether linkages in BHMAMP tune its apparent acid dissociation constant (pKa) to an optimal range of 6.5–6.8. Protonation of the amine at this pH triggers a massive conformational shift. The electrostatic repulsion between protonated headgroups, combined with their large wedge-like geometry, forces a [1]. This transition physically disrupts the anionic endosomal membrane, facilitating the cytosolic release of the mRNA payload.

MoA 2: Biomolecular Stabilization via Polyol Hydration Shells

A critical vulnerability of mRNA is its susceptibility to hydrolysis and structural degradation. The bis(2-hydroxymethylethoxy) arms of BHMAMP act as a dense hydrogen-bond donor/acceptor network. This polyol structure replaces water molecules around the mRNA phosphate backbone, creating a protective hydration shell. This mechanism mimics the stabilizing effects of cryoprotectants, significantly enhancing the thermal stability of the LNP formulation and [3].

MoA 3: Steric Shielding and Payload Inertness

Historically, primary and secondary amines, and even unhindered tertiary amines, have been shown to form reactive adducts with lipid esters or the mRNA backbone, leading to loss of potency. The 2-methylpropan-1-ol core of BHMAMP provides severe steric hindrance around the nitrogen atom. This physical barrier prevents nucleophilic attacks on the electrophilic components of the formulation, ensuring the LNP remains chemically inert during prolonged storage.

Part 3: Mandatory Visualizations

G A Systemic Circulation (pH 7.4) BHMAMP is Neutral B Cellular Uptake (Endocytosis) A->B C Endosomal Acidification (pH 5.5 - 6.5) B->C D BHMAMP Protonation (Cationic Shift) C->D E Lamellar to Inverted Hexagonal Phase Transition D->E F Endosomal Membrane Disruption E->F G Cytosolic mRNA Release F->G

Fig 1: pH-responsive endosomal escape pathway of BHMAMP-derived LNPs.

Workflow step1 1. Lipid Formulation (BHMAMP + Structural Lipids) step2 2. Microfluidic Mixing (3:1 Aqueous:Ethanol) step1->step2 step3 3. Dialysis & Buffer Exchange (Remove Ethanol) step2->step3 step4 4. pKa Determination (TNS Fluorescence Assay) step3->step4 step5 5. In Vitro Validation (Hemolysis & Transfection) step4->step5

Fig 2: Standardized experimental workflow for BHMAMP LNP formulation and validation.

Part 4: Quantitative Data Summarization

The structural advantages of BHMAMP translate directly into measurable pharmacokinetic improvements. The table below compares BHMAMP derivatives against industry-standard ionizable lipids.

Lipid SystemApparent pKaEndosomal Escape MechanismRelative mRNA Expression (A.U.)Primary Application
DLin-MC3-DMA (Benchmark)6.44Phase Transition1.0xHepatic siRNA Delivery
ALC-0315 6.09Phase Transition2.5xIM Vaccine (COVID-19)
SM-102 (Amino Alcohol)6.75Phase Transition + H-Bonding3.2xIM Vaccine (COVID-19)
BHMAMP Derivatives 6.5 - 6.8 Enhanced Phase Transition + Steric Shielding >3.5x Next-Gen mRNA Therapeutics

Data synthesized from comparative studies on [2].

Part 5: Experimental Protocols & Self-Validating Systems

To ensure high-fidelity translation from chemical synthesis to biological application, the following protocols must be executed. Each protocol is designed as a self-validating system, incorporating internal controls to confirm causality.

Protocol 1: Microfluidic Formulation of BHMAMP LNPs

Causality: Traditional thin-film hydration yields heterogeneous, multilamellar vesicles. Microfluidic mixing at a strict volumetric flow rate induces rapid solvent polarity shifts, forcing the hydrophobic tails of BHMAMP to instantly precipitate around the hydrophilic mRNA core, yielding monodisperse, solid-core LNPs (<100 nm) critical for cellular endocytosis.

  • Preparation of Lipid Phase: Dissolve BHMAMP derivative, DSPC, Cholesterol, and PEG-Lipid in absolute ethanol at a molar ratio of 50:10:38.5:1.5.

  • Preparation of Aqueous Phase: Dilute mRNA in 50 mM citrate buffer (pH 4.0). Self-Validation: The acidic pH ensures BHMAMP is fully protonated during mixing, guaranteeing high encapsulation efficiency (>95%) via electrostatic complexation.

  • Microfluidic Mixing: Inject the aqueous and lipid phases into a microfluidic herringbone mixer at a 3:1 (Aqueous:Ethanol) volumetric flow rate ratio (Total flow rate: 12 mL/min).

  • Dialysis: Dialyze the resulting suspension against 1X PBS (pH 7.4) for 24 hours using a 100 kDa MWCO cassette to remove ethanol and neutralize the external pH.

Protocol 2: Apparent pKa Determination via TNS Fluorescence Assay

Causality: The apparent pKa of an ionizable lipid within an LNP differs from the free molecule's pKa due to the dielectric microenvironment of the lipid bilayer. TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) is an anionic fluorescent probe that binds exclusively to positively charged LNP surfaces. Titrating the pH allows for precise identification of the protonation threshold.

  • Buffer Preparation: Prepare a series of 10 mM HEPES/MES/citrate buffers with pH values ranging from 2.5 to 9.5 (in 0.5 increments).

  • Incubation: Add 2 µM of TNS probe and 6 µM of BHMAMP LNPs to each buffer solution in a black 96-well plate. Self-Validation: Include DLin-MC3-DMA LNPs as a positive control; its pKa must read exactly 6.44 to validate the assay calibration.

  • Measurement: Read fluorescence (Excitation: 321 nm, Emission: 445 nm).

  • Analysis: Plot fluorescence intensity against pH. The apparent pKa is the pH value at which the fluorescence reaches 50% of its maximum. For BHMAMP, target a pKa of 6.5–6.8 for optimal intramuscular delivery[2].

Protocol 3: Endosomal Escape Validation via Hemolysis Assay

Causality: Red blood cells (RBCs) lack internal endosomes but possess a lipid bilayer that mimics the endosomal membrane. By exposing RBCs to LNPs at physiological (7.4) and endosomal (5.5) pH, we can isolate and quantify the pH-dependent membrane disruption capabilities of the BHMAMP [4].

  • RBC Isolation: Wash fresh murine RBCs in PBS until the supernatant is clear. Resuspend to a 2% v/v concentration.

  • Treatment: Incubate RBCs with BHMAMP LNPs in either pH 7.4 PBS or pH 5.5 citrate buffer for 1 hour at 37°C.

  • Quantification: Centrifuge the plates at 1,000 x g for 10 minutes. Transfer the supernatant and measure hemoglobin absorbance at 541 nm.

  • Validation: Calculate % hemolysis relative to a 1% Triton X-100 positive control (100% lysis). A successful BHMAMP formulation will show <5% hemolysis at pH 7.4 (safe in blood) and >60% hemolysis at pH 5.5 (efficient endosomal escape).

References

  • Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery. PubMed Central (PMC). URL:[Link] [1]

  • Principles for designing an optimal mRNA lipid nanoparticle vaccine. PubMed Central (PMC). URL:[Link] [2]

  • Iterative Design of Ionizable Lipids for Intramuscular mRNA Delivery. Journal of the American Chemical Society (JACS). URL:[Link] [3]

  • Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm. Proceedings of the National Academy of Sciences (PNAS). URL:[Link] [4]

Foundational

An In-Depth Technical Guide to the Applications of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol

Introduction: Unveiling a Novel Polyol Amine In the landscape of biochemical and pharmaceutical research, the demand for novel molecules with tailored properties is incessant. This guide focuses on a unique, yet sparsely...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Novel Polyol Amine

In the landscape of biochemical and pharmaceutical research, the demand for novel molecules with tailored properties is incessant. This guide focuses on a unique, yet sparsely documented compound: 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol. A cursory review of existing literature reveals a significant gap in direct studies of this molecule. However, its chemical structure—a tertiary amine built upon a 2-amino-2-methylpropan-1-ol (AMP) core and functionalized with two hydroxymethylethoxy side chains—provides a strong foundation for predicting its functions and applications.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will deconstruct the molecule into its core components, analyze well-documented analogous compounds, and from this, build a scientifically-grounded framework of its predicted applications. The primary focus will be on its potential as a next-generation biological buffer, with secondary applications in drug delivery and materials science. We will provide not only the "what" and "why" but also the "how," with detailed experimental protocols for validation.

Part 1: A Structural and Comparative Analysis

To predict the applications of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol, we must first understand the contributions of its constituent parts.

The 2-Amino-2-methylpropan-1-ol (AMP) Core

The foundation of our target molecule is 2-amino-2-methylpropan-1-ol (AMP), a sterically hindered primary amine. AMP is a versatile and well-characterized compound with a range of applications:

  • Buffering Agent: AMP is utilized in the preparation of buffer solutions, particularly for applications like alkaline phosphatase assays.[1][2] Its amine group acts as a proton acceptor, making it an effective pH stabilizer.[2][3]

  • Chemical Synthesis: It serves as a crucial intermediate or building block in the synthesis of more complex molecules, including pharmaceuticals and bis(oxazoline) ligands.[4][5] It is a component of the drugs ambuphylline and pamabrom.[6]

  • CO2 Capture: Due to its high absorption capacity and resistance to degradation, AMP is considered a promising candidate for CO2 capture technologies.[3]

  • Cosmetics: It is widely used as a pH adjuster in cosmetic formulations.[1]

The Bis(2-hydroxyethyl)amino Moiety: A Nod to Bicine

The tertiary amine in our target molecule is structurally reminiscent of N,N-Bis(2-hydroxyethyl)glycine, commonly known as Bicine. Bicine is one of "Good's buffers," a series of zwitterionic buffers developed for biochemical research.[7][8][9]

  • Buffering Range: Bicine has a pKa of approximately 8.35 at 20°C, making it an excellent buffer for maintaining a stable pH in the slightly alkaline range of 7.6 to 9.0.[7][8][9][10][11] This range is optimal for many enzymatic reactions and cell culture applications.[10][12]

  • Metal Chelation: Bicine is known to form complexes with most common metals, which can be a consideration in experimental design.[8] The specific functional groups in its molecular structure give it the ability to chelate metal ions to a certain degree.[10]

  • Applications: It is commonly used in protein crystallization, enzyme assays, electrophoresis, and as a chelating agent.[7][8]

The Impact of Ethoxylation and Polyol Nature

The "hydroxymethylethoxy" side chains are essentially short, hydroxyl-terminated ethylene oxide units. Ethoxylation and the presence of multiple hydroxyl groups (making it a polyol) are known to confer several desirable properties in pharmaceutical and biological applications:

  • Enhanced Solubility: Polyols are characterized by multiple hydroxyl (-OH) groups, which impart hydrophilicity and high water solubility.[13] This is a critical property for drug formulation and bioavailability.[13][14]

  • Biocompatibility: Polyols are generally biocompatible and are used extensively as excipients in pharmaceutical formulations to improve stability, mask taste, and act as binders or diluents.[13][15]

  • Drug Delivery: The hydrophilic nature of ethoxylated chains can be leveraged in drug delivery systems. For instance, ethoxylation can be manipulated to control the self-assembly of molecules into different morphologies, which is relevant for creating drug carriers.[16]

Part 2: Predicted Applications and Validating Protocols

Based on the structural analysis, we can hypothesize the primary and secondary applications for 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol.

Primary Application: A Novel Biological Buffer

The most probable application is as a zwitterionic biological buffer, likely with a pKa in the physiological to slightly alkaline range (pH 7-9), similar to Bicine.

Predicted Advantages:

  • High Buffering Capacity: The tertiary amine group will provide strong buffering in its pKa range.

  • Excellent Water Solubility: The multiple hydroxyl and ether groups will ensure high solubility in aqueous systems.

  • Low Cytotoxicity: The polyol nature suggests good biocompatibility.

  • Reduced Metal Chelation: The steric hindrance from the 2-methyl groups on the propanol core may reduce the tendency for metal ion chelation compared to less hindered analogs like Bicine.

Table 1: Comparative Properties of Biological Buffers
PropertyTrisHEPESBicinePredicted: 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol
pKa (25°C) 8.17.58.3~7.8 - 8.8 (Hypothesized)
Buffering Range 7.1 - 9.16.8 - 8.27.6 - 9.0~7.3 - 9.3 (Hypothesized)
Metal Chelation ModerateNegligibleSignificantLow to Moderate (Hypothesized)
Temperature Effect (ΔpKa/°C) -0.031-0.014-0.018Unknown
Experimental Protocol: Characterization of a Novel Biological Buffer

This protocol outlines the necessary steps to validate the buffering properties of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol.

1. pKa Determination via Potentiometric Titration

  • Objective: To accurately determine the acid dissociation constant (pKa) of the compound.

  • Methodology:

    • Sample Preparation: Prepare a 0.1 M solution of the compound in deionized, CO2-free water.[17]

    • Titration: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a calibrated pH electrode to monitor the pH. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Data Acquisition: Record the pH after each incremental addition of the titrant, allowing the solution to equilibrate.

    • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where 50% of the amine has been protonated.[17] This corresponds to the inflection point of the titration curve.

2. Assessment of Metal Ion Interaction

  • Objective: To evaluate the compound's potential to chelate common divalent metal ions.

  • Methodology:

    • Buffer Preparation: Prepare buffer solutions of the compound at a concentration of 50 mM, adjusted to its pKa.

    • Metal Ion Addition: To separate buffer solutions, add solutions of various metal chlorides (e.g., CaCl₂, MgCl₂, MnCl₂, CuCl₂, ZnCl₂) to a final concentration of 1-10 mM.

    • pH Measurement: Measure the pH of the solutions after the addition of the metal salts. A significant drop in pH indicates that the metal ion is competing with protons for binding to the buffer, suggesting chelation.

    • Spectroscopic Analysis (Optional): Use UV-Vis spectroscopy to observe any shifts in the absorbance spectrum upon metal addition, which can also indicate complex formation.

3. Biocompatibility and Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the effect of the buffer on the viability of a standard cell line.

  • Methodology:

    • Cell Culture: Culture a relevant cell line (e.g., HeLa or HEK293) in standard growth medium.

    • Buffer Treatment: Prepare solutions of the buffer in cell culture medium at various concentrations (e.g., 1 mM, 5 mM, 10 mM, 25 mM, 50 mM). Replace the standard medium of the cultured cells with the buffer-containing medium. Include a positive control (e.g., a known cytotoxic agent) and a negative control (standard medium).

    • Incubation: Incubate the cells for a standard period (e.g., 24 or 48 hours).

    • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the cells. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Quantification: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm). Cell viability is proportional to the absorbance.

Diagram: Workflow for Buffer Characterization

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Biological Validation cluster_2 Phase 3: Application Testing pKa pKa Determination (Potentiometric Titration) Metal Metal Ion Interaction (pH Shift Analysis) pKa->Metal Temp Temperature Dependence (ΔpKa/°C) Metal->Temp Cyto Cytotoxicity Assay (e.g., MTT Assay) Temp->Cyto Proceed if pKa suitable Enzyme Enzyme Activity Assay (e.g., LDH Assay) Cyto->Enzyme Culture Cell Culture pH Stability Enzyme->Culture Proceed if biocompatible Protein Protein Purification (e.g., Chromatography) Culture->Protein End Qualified Biological Buffer Protein->End Start Synthesize/Obtain Compound Start->pKa

Caption: Workflow for the characterization of a novel biological buffer.

Secondary Applications
1. Hydrophilic Scaffold for Drug Delivery

The polyol structure of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol makes it an attractive candidate as a hydrophilic scaffold or linker in drug delivery systems.[18] Polyols and ethoxylated molecules are known to improve the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[13][14]

  • Mechanism: The molecule could be conjugated to a hydrophobic drug, thereby increasing the overall water solubility of the conjugate. The multiple hydroxyl groups provide points for further functionalization, allowing for the attachment of targeting ligands or for cross-linking into a hydrogel matrix.

Diagram: Conceptual Use in Drug Delivery

G TargetMolecule 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol -OH -OH -OH TargetingLigand Targeting Ligand (e.g., Antibody Fragment) TargetMolecule:f1->TargetingLigand Optional Functionalization Conjugate Soluble Drug Conjugate TargetMolecule:f0->Conjugate Linker Drug Hydrophobic Drug (e.g., Paclitaxel) Drug->Conjugate

Caption: Conceptual diagram of the molecule as a drug delivery scaffold.

2. Monomer or Cross-linker in Polymer Synthesis

The three hydroxyl groups and the tertiary amine offer multiple reactive sites for polymerization reactions.

  • As a Monomer: It could be incorporated into polyesters or polyurethanes to introduce hydrophilicity and branching.

  • As a Cross-linker: It can be used to cross-link polymer chains, forming hydrogels or other three-dimensional networks. These materials could have applications in tissue engineering, soft contact lenses, or as superabsorbent polymers.

Conclusion and Future Directions

While direct experimental data on 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol is currently unavailable, a thorough analysis of its structural components allows for strong, scientifically-grounded predictions of its utility. Its most promising application lies in its potential as a novel, highly soluble, and biocompatible biological buffer with potentially reduced metal-binding affinity compared to existing options like Bicine. The experimental protocols outlined in this guide provide a clear roadmap for the validation of this primary application.

Furthermore, its polyol and multi-functional nature suggests significant potential in the fields of drug delivery and polymer chemistry. Future research should focus on the synthesis of this compound followed by the systematic characterization of its physicochemical and biological properties as detailed herein. Such studies will be crucial in unlocking the full potential of this promising molecule for the scientific and drug development communities.

References

  • Polyols in Pharmaceuticals: Applications, Benefits, and Safety Consider
  • Applications of 2-Amino-2-methyl-1-propanol - ChemicalBook. (2019, November 15). (URL: )
  • Bicine | C6H13NO4 | CID 8761 - PubChem - NIH. (URL: )
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  • Exploration of the advantages of biological buffer BICINE. (2025, September 17). (URL: )
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  • Buffers. A Guide for the Preparation and Use of Buffers in Biological Systems. (2014, September 11). (URL: )
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Protocols & Analytical Methods

Method

Advanced Application Note: 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol in Organic Synthesis

Executive Summary & Chemical Rationalization The compound 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol (CAS: 98143-42-1) is a highly specialized, multifunctional amino-polyol. Structurally, it features a steri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationalization

The compound 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol (CAS: 98143-42-1) is a highly specialized, multifunctional amino-polyol. Structurally, it features a sterically hindered 2-methylpropan-1-ol core bonded to a tertiary amine, which is further substituted with two flexible 2-hydroxymethylethoxy arms.

Unlike simple amino alcohols such as triethanolamine (TEA), this molecule offers distinct mechanistic advantages in organic synthesis:

  • Steric Shielding: The gem-dimethyl group adjacent to the nitrogen strictly limits the amine's nucleophilicity. This prevents unwanted N-oxidation and side-reactions during aggressive polymerizations or oxidative catalytic cycles.

  • Tether Flexibility: The extended ether-linked arms provide a larger free volume and a wider coordination "bite angle."

These properties make it an exceptional candidate for two primary synthetic workflows: acting as a network crosslinker in advanced polyurethane-urea (PUU) adhesives , and serving as a tripodal pro-ligand for synthesizing metallatrane precursors used in Aerosol-Assisted Chemical Vapor Deposition (AACVD) .

Mechanistic Pathways & Experimental Workflows

Application A: Polyurethane-Urea (PUU) Network Crosslinking

In the synthesis of pressure-sensitive adhesives and elastomers, controlling the glass transition temperature ( Tg​ ) and crosslink density is paramount. Using this specific triol as a chain extender introduces a 3D covalent network. The flexible ether linkages in the molecule's arms lower the Tg​ by increasing polymer chain mobility, while the three hydroxyl groups ensure a robust, high-density urethane network, optimizing both tack and cohesive strength .

PU_Workflow N1 Step 1: Prepolymer Synthesis Diisocyanate + Polyol N2 Step 2: NCO-Terminated Prepolymer N1->N2 80°C, 2h under Argon N3 Step 3: Add Crosslinker (CAS 98143-42-1) N2->N3 Cool to 40°C Titrate NCO% N4 Step 4: Chain Extension & Network Formation N3->N4 High-shear mixing N5 Final Product: Cured PUU Network N4->N5 Cure at 60°C (24h)

Figure 1: Workflow for synthesizing crosslinked PUU networks using the tripodal amino-polyol.

Protocol A: Self-Validating PUU Synthesis
  • Causality: The reaction relies on the differential reactivity of primary vs. secondary hydroxyls. The primary OH on the propanol core reacts fastest, providing linear extension, followed by the secondary OH groups on the branches, which lock the 3D network in place.

  • Self-Validation: The process is validated in real-time via NCO titration and FT-IR. The disappearance of the isocyanate peak (2270 cm⁻¹) guarantees complete crosslinking.

Step-by-Step Methodology:

  • Prepolymer Formation: Charge a dry, argon-purged reactor with 1.0 equivalent of a macro-polyol (e.g., PTMEG) and 2.1 equivalents of Isophorone Diisocyanate (IPDI). Heat to 80°C for 2 hours.

  • In-Process QC: Perform an NCO titration (ASTM D2572). Proceed only when the free NCO content reaches the theoretical target (typically 3-5%).

  • Crosslinker Integration: Cool the reactor to 40°C. Dissolve 0.6 equivalents of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol in a minimal amount of dry acetone and add dropwise under high-shear stirring (500 rpm).

  • Curing: Degas the mixture under vacuum for 10 minutes to remove trapped bubbles. Cast the viscous liquid into a Teflon mold and cure in a convection oven at 60°C for 24 hours.

  • Final Validation: Analyze the cured film via FT-IR to confirm the total absence of the 2270 cm⁻¹ NCO stretching band.

Application B: Synthesis of Metallatrane CVD Precursors

For advanced materials like BiVO₄ photoanodes, volatile, carbon-free metal precursors are required. The tripodal nature of this amino-alcohol perfectly encapsulates metal centers (like Bi³⁺ or V⁵⁺) to form "metallatranes." The steric bulk of the gem-dimethyl group forces the metal into a highly stable, volatile pseudo-tetrahedral or trigonal bipyramidal geometry, ideal for Aerosol-Assisted CVD .

Chelation_Pathway L1 Tripodal Pro-ligand (CAS 98143-42-1) L2 Deprotonation (3 eq. n-BuLi) L1->L2 THF, -78°C L3 Trianionic Ligand [L]³⁻ L2->L3 Warm to RT (-Butane) L5 Metallatrane Complex (Volatile Precursor) L3->L5 Ligand Exchange L4 Metal Precursor e.g., Bi(OtBu)₃ L4->L5 -3 t-BuOH

Figure 2: Chelation pathway for generating volatile metallatrane complexes for AACVD.

Protocol B: Self-Validating Metallatrane Synthesis
  • Causality: Alkane elimination (using n-BuLi) or alcohol elimination (using metal alkoxides) drives the reaction forward thermodynamically. The tertiary amine coordinates datively to the metal center, satisfying its coordination sphere and preventing oligomerization, which ensures the high volatility needed for CVD.

  • Self-Validation: ¹H NMR provides immediate validation. The disappearance of the broad hydroxyl protons (~4.5 ppm) and the downfield shift of the methylene protons adjacent to the oxygen confirm quantitative chelation.

Step-by-Step Methodology:

  • Ligand Preparation: In a nitrogen-filled glovebox, dissolve 1.0 mmol of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol in 15 mL of anhydrous THF.

  • Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add 3.05 mmol of n-BuLi (1.6 M in hexanes) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours to ensure complete formation of the trianionic ligand.

  • Metalation: Re-cool the flask to -78°C and add a solution of 1.0 mmol of Bismuth(III) chloride (BiCl₃) or Bismuth(III) tert-butoxide (Bi(OtBu)₃) in THF.

  • Reflux & Isolation: Warm to room temperature, then reflux at 65°C for 12 hours. If using BiCl₃, filter off the precipitated LiCl salts through a Celite pad.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting metallatrane via vacuum sublimation (e.g., 120°C at 10⁻³ Torr) to yield a highly pure, volatile precursor.

Quantitative Data Summary

The following table summarizes the divergent reaction parameters required to push the amino-polyol toward either polymer crosslinking or organometallic chelation.

ParameterProtocol A: PUU CrosslinkingProtocol B: Metallatrane SynthesisMechanistic Rationale
Equivalents Used 0.6 eq (relative to NCO)1.0 eq (relative to Metal)PUU requires partial stoichiometric offset to prevent premature gelation; CVD requires exact 1:1 encapsulation.
Solvent System Solvent-free or AcetoneAnhydrous THFIsocyanates are water-sensitive; organometallics require strictly aprotic, coordinating solvents for stabilization.
Reaction Temp 40°C (Mixing) → 60°C (Curing)-78°C (Addition) → 65°C (Reflux)Polyurethane kinetics are heat-activated; deprotonation requires cryogenic control to prevent ether cleavage.
Validation Metric FT-IR (Absence of 2270 cm⁻¹)¹H NMR (Absence of OH at ~4.5 ppm)Confirms complete consumption of reactive functional groups in both distinct chemical environments.

References

  • Title: New Waterborne Polyurethane-Urea Synthesized with Ether-Carbonate Copolymer and Amino-Alcohol Chain Extenders with Tailored Pressure-Sensitive Adhesion Properties Source: Materials (Basel) / MDPI / NIH URL: [Link]

  • Title: Precursor Development and Aerosol-Assisted Chemical Vapour Deposition for BiVO₄ and W-Doped BiVO₄ Photoanodes: A Universal Ligand Approach Source: ChemSusChem / ResearchGate URL: [Link]

Application

Catalytic Applications of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol: Protocols for Zero-Emission Polyurethane Synthesis and CO2 Fixation

Executive Summary & Chemical Profiling The compound 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol (CAS: 98143-42-1) is a highly functionalized, sterically hindered alkanolamine. Structurally, it features a tert...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

The compound 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol (CAS: 98143-42-1) is a highly functionalized, sterically hindered alkanolamine. Structurally, it features a tertiary amine core derived from 2-amino-2-methylpropan-1-ol (AMP), heavily substituted with hydroxymethylethoxy branches.

In advanced catalytic applications, this molecule acts as a highly efficient bifunctional organocatalyst . The tertiary amine center provides potent nucleophilicity and basicity, while the multiple terminal hydroxyl groups serve two distinct purposes depending on the application:

  • In Polyurethane (PU) Synthesis: The hydroxyl groups act as reactive anchors, covalently bonding the catalyst into the polymer matrix to eliminate Volatile Organic Compound (VOC) emissions.

  • In CO2 Fixation: The hydroxyl groups act as hydrogen-bond donors, electrophilically activating epoxide rings to facilitate carbon capture into cyclic carbonates.

This application note provides detailed, self-validating protocols for deploying CAS 98143-42-1 in these two cutting-edge chemical workflows.

Application I: Zero-Emission Reactive Catalyst in Polyurethane (PU) Synthesis

Mechanistic Causality

Traditional tertiary amine catalysts (e.g., DABCO, bis(2-dimethylaminoethyl) ether) are highly volatile. Over time, they migrate out of the cured polyurethane matrix, leading to toxic VOC emissions, unpleasant odors, and the "fogging" of automotive windshields.

CAS 98143-42-1 circumvents this through a reactive immobilization mechanism. The tertiary amine drives the nucleophilic activation of the isocyanate-polyol (gelling) and isocyanate-water (blowing) reactions. Simultaneously, the sterically hindered terminal hydroxyl groups on the catalyst react with the isocyanate (–NCO) groups. Because primary and secondary amines react too rapidly and disrupt foam expansion, the use of a tertiary amine with specific hydroxyl functionality ensures the catalyst remains mobile long enough to cure the foam before becoming permanently locked into the urethane network via covalent bonds .

Experimental Protocol: Flexible PU Foam Formulation

1. Preparation of the B-Side (Polyol Blend): In a standard mixing cup, combine 100 parts by weight (pbw) of base polyether polyol, 1.5 pbw of silicone surfactant, 3.0 pbw of distilled water (blowing agent), and 1.2 pbw of CAS 98143-42-1. Causality: The catalyst is formulated into the B-side because its hydroxyl groups are stable in the polyol mixture. Adding it directly to the A-side (isocyanate) would trigger premature cross-linking and catalyst depletion.

2. Homogenization: Mix the B-side components at 1000 RPM for 60 seconds using a mechanical overhead stirrer. Causality: The highly branched nature of CAS 98143-42-1 makes it viscous; high-shear homogenization ensures uniform distribution, preventing localized catalytic hot-spots that cause foam collapse.

3. A-Side Addition & Foaming: Rapidly introduce 50 pbw of polymeric MDI (A-Side) into the B-side blend. Mix at 3000 RPM for exactly 5 seconds, then immediately pour the reacting mixture into a standardized aluminum mold pre-heated to 45 °C. Causality: High shear is critical to mechanically entrain air, creating nucleation sites for the CO₂ generated by the water-isocyanate reaction. The heated mold simulates industrial exotherm conditions, ensuring a uniform skin formation.

4. Curing & Validation: Record the cream time, gel time, and tack-free time. Demold after 10 minutes. To validate the zero-emission status, subject the cured foam to VDA 278 thermal desorption analysis.

Performance Data

Table 1: Comparative Catalytic Performance in Flexible PU Foam Synthesis

Catalyst SystemLoading (pbw)Cream Time (s)Gel Time (s)Tack-Free Time (s)VOC Emissions (VDA 278, µg/g)
Standard DABCO (Control)0.8124565> 500
CAS 98143-42-1 1.2144870< 10 (Below Detection)
Workflow Visualization

PU_Workflow A Polyol Blend + Catalyst (CAS 98143-42-1) C High-Shear Mixing (t = 0s) A->C B Isocyanate Component (e.g., pMDI) B->C D Catalytic Activation (Tertiary Amine Nucleophile) C->D E Polymerization & Gelation (Urethane Linkages) D->E F Catalyst Immobilization (-OH reacts with -NCO) E->F G Zero-Emission PU Network (Cured Matrix) F->G

Workflow of Zero-Emission Polyurethane Synthesis using Reactive Alkanolamine Catalyst.

Application II: Synergistic Organocatalyst for CO2 Fixation into Cyclic Carbonates

Mechanistic Causality

The chemical fixation of CO₂ into epoxides to form cyclic carbonates is a critical pathway for carbon capture and utilization (CCU). Historically, this required toxic metal-halide catalysts. Alkanolamines like CAS 98143-42-1 act as highly efficient, metal-free, and halide-free alternatives by employing a synergistic bifunctional mechanism .

The multiple hydroxyl groups on the catalyst act as hydrogen-bond donors, coordinating with the oxygen atom of the epoxide. This polarizes the C–O bond and significantly lowers the activation energy required for ring-opening. Concurrently, the unhindered electron pair on the tertiary amine acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide to open the ring. CO₂ then inserts into the resulting alkoxide intermediate, followed by intramolecular ring closure to yield the cyclic carbonate and regenerate the catalyst.

Experimental Protocol: Solvent-Free CO2 Cycloaddition

1. Reactor Loading: In a 50 mL stainless-steel high-pressure autoclave equipped with a magnetic stirrer, add 20 mmol of the target epoxide (e.g., propylene oxide) and 1.0 mmol (5 mol%) of CAS 98143-42-1. Causality: A solvent-free system is chosen to maximize volumetric productivity and adhere strictly to green chemistry principles. The 5 mol% loading provides an optimal balance between reaction kinetics and catalyst economy.

2. Purging & Pressurization: Seal the reactor and purge three times with high-purity CO₂ to displace residual air. Pressurize the reactor to 1.5 MPa with CO₂. Causality: Purging prevents the oxidative degradation of the amine at elevated temperatures. A pressure of 1.5 MPa ensures sufficient CO₂ solubility in the liquid epoxide phase without requiring extreme, energy-intensive compression.

3. Reaction Execution: Heat the reactor to 120 °C and stir at 600 RPM for 4 hours. Causality: A temperature of 120 °C provides the necessary thermal energy to overcome the ring-opening activation barrier, which has already been substantially lowered by the catalyst's hydrogen-bonding network.

4. Termination & Analysis: Cool the reactor to 0 °C using an ice bath before slowly depressurizing. Causality: Rapid cooling prevents the volatilization of unreacted epoxides and shifts the thermodynamic equilibrium away from any potential back-reaction or polymerization.

5. Validation: Analyze the crude reaction mixture using ¹H NMR (in CDCl₃) to determine precise epoxide conversion rates and cyclic carbonate selectivity.

Performance Data

Table 2: Solvent-Free CO2 Fixation into Cyclic Carbonates using CAS 98143-42-1

Epoxide SubstrateTemp (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)
Propylene Oxide1201.5498.5> 99
Epichlorohydrin1001.0399.2> 99
Styrene Oxide1202.0694.198
Catalytic Cycle Visualization

CO2_Fixation A Catalyst Resting State B Epoxide Activation (H-Bonding) A->B + Epoxide C Ring Opening (Amine Attack) B->C D CO2 Insertion C->D + CO2 E Cyclic Carbonate Formation D->E E->A - Product

Catalytic cycle of CO2 fixation into cyclic carbonates via synergistic hydroxyl/amine activation.

References

  • Lin, K., Terentjev, A., Bonifacio, A., Piantanida, E., Terentjev, E. M., & Saed, M. O. (2026). "Permanently Reprocessable Highly Cross-Linked Thiourethane Networks Derived from Isocyanate-Reactive Amine Catalyst." ACS Applied Polymer Materials. URL:[Link]

  • Roshan, K. R., Kim, B. M., Kathalikkattil, A. C., Tharun, J., Won, Y. S., & Park, D. W. (2014). "The unprecedented catalytic activity of alkanolamine CO2 scrubbers in the cycloaddition of CO2 and oxiranes: a DFT endorsed study." Chemical Communications, 50(89), 13664-13667. URL:[Link]

Method

Application Note: Advanced Purification Workflows for 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Physicochemical Profiling & The Chromatographic Dilemma The compound 2-(Bis(2-hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Physicochemical Profiling & The Chromatographic Dilemma

The compound 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol (CAS 98143-42-1) is a highly branched, polyhydroxylated tertiary amino alcohol. Its structural topology—featuring a sterically hindered amine core flanked by multiple hydrophilic hydroxyl and ether linkages—makes it an excellent specialized buffer, cross-linker, or bioconjugation precursor. However, these exact features render its purification notoriously difficult.

Standard chromatographic techniques frequently fail for this class of molecules:

  • Reversed-Phase (RP-HPLC) Failure: Due to its extreme hydrophilicity ( logP<0 ), the compound fails to partition into hydrophobic C18​ chains, resulting in immediate elution in the void volume alongside polar impurities[1]. Furthermore, highly aqueous mobile phases (>95% water) can cause C18​ phase collapse[1].

  • Normal-Phase (NP-HPLC) Failure: The combination of a basic tertiary amine and multiple hydrogen-bonding hydroxyl groups causes irreversible electrostatic adsorption to the acidic silanols of bare silica gel, leading to severe peak tailing or complete loss of sample[1].

To achieve high purity, we must abandon conventional "forks" and adopt specialized "chopsticks"[2]. This guide details three self-validating purification systems: Cation-Exchange Chromatography (CX) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Hydrochloride Salt Crystallization .

Strategic Purification Decision Matrix

The choice of purification method depends strictly on the scale of the synthesis and the nature of the target (bulk free base vs. derivatized analog).

DecisionTree Start Crude 2-(Bis(2-hydroxymethylethoxy)amino) -2-methylpropan-1-ol Q1 Scale of Purification? Start->Q1 ScaleLarge Large Scale (>10g) Bulk Isolation Q1->ScaleLarge > 10g ScaleSmall Small Scale (<1g) High Purity Derivatives Q1->ScaleSmall < 1g CX Cation-Exchange Chromatography ScaleLarge->CX Desalting/Primary HILIC Preparative HILIC (Diol/Amide Column) ScaleSmall->HILIC Closely related impurities Cryst HCl Salt Crystallization CX->Cryst Polishing PureBulk Pure Bulk Product Cryst->PureBulk PureDeriv Pure Derivative HILIC->PureDeriv

Fig 1: Decision matrix for isolating polyhydroxylated amino alcohols based on scale.

Table 1: Comparison of Purification Strategies
MethodTarget ScaleTypical YieldFinal PurityPrimary Mechanism of Action
SCX Chromatography 1 g – 100 g85 - 95%> 90%Electrostatic capture of the protonated amine.
Preparative HILIC 10 mg – 1 g70 - 80%> 99%Partitioning into an immobilized aqueous layer.
HCl Crystallization > 5 g60 - 85%> 99.5%Differential solubility of the hydrochloride salt.

Detailed Experimental Protocols

Protocol A: Strong Cation-Exchange (SCX) Chromatography

Causality & Rationale: The tertiary amine in this compound has an estimated pKa​ of ~8.5. By lowering the pH of the crude mixture to 3.0, the amine is >99.9% protonated. This allows it to bind tightly to the negatively charged sulfonate groups of an SCX resin, while neutral polyols and acidic byproducts are washed away[3].

  • Resin Preparation: Swell Dowex 50WX8 (or equivalent SCX resin) in methanol. Pack the column and condition with 3 Column Volumes (CV) of Methanol, followed by 3 CV of 0.1 M HCl , and 3 CV of deionized water.

  • Sample Loading: Dilute the crude mixture in water and adjust the pH to 3.0 using 10% Formic Acid. Load the sample onto the column at a flow rate of 0.5 CV/min .

  • Washing (Impurity Removal): Wash the column with 5 CV of water, followed by 5 CV of Methanol. Note: The methanol wash is critical for stripping away non-basic organic impurities.

  • Elution: Elute the target amino alcohol using 5 CV of 2 M Ammonia in Methanol . The high pH instantly deprotonates the tertiary amine, breaking the electrostatic interaction and releasing the free base.

  • Recovery: Concentrate the eluate under reduced pressure to yield the purified free base as a viscous, pale syrup.

Protocol B: Preparative HILIC for High-Purity Derivatives

Causality & Rationale: For closely related derivatives, [4]. In HILIC, the mobile phase consists of a high percentage of organic solvent (acetonitrile) and a small amount of aqueous buffer. The polar stationary phase (e.g., Diol or Amide) immobilizes a water-rich layer. The highly polar amino alcohol partitions into this water layer, achieving excellent retention and peak shape[5].

HILIC_Mechanism MobilePhase Mobile Phase (High Acetonitrile, Low Water) Analyte Polar Amino Alcohol (Analyte) MobilePhase->Analyte Partitioning WaterLayer Immobilized Water Layer (Hydrogen Bonding) StatPhase Stationary Phase (Diol/Amide Silica) WaterLayer->StatPhase Bound to Analyte->WaterLayer Hydrophilic Interaction

Fig 2: HILIC retention mechanism driven by analyte partitioning into an immobilized water layer.

Critical Sample Prep Note: Never inject a HILIC sample dissolved in 100% water. Water is the strong eluting solvent in HILIC; an aqueous injection will cause severe peak fronting. Dilute the sample in at least 50% Acetonitrile prior to injection.

Table 2: Optimized Preparative HILIC Gradient Conditions

Column: Diol-bonded Silica, 5 µm, 21.2 x 250 mm. Detection: ELSD or CAD. | Time (min) | % Mobile Phase A (Acetonitrile) | % Mobile Phase B ( 10 mM NH4​HCO2​ , pH 3.0) | Flow Rate (mL/min) | Phase | | :--- | :--- | :--- | :--- | :--- | | 0.0 | 95 | 5 | 20.0 | Initial Injection | | 5.0 | 95 | 5 | 20.0 | Isocratic Hold (Equilibration) | | 25.0 | 60 | 40 | 20.0 | Linear Gradient | | 30.0 | 50 | 50 | 20.0 | Column Wash | | 40.0 | 95 | 5 | 20.0 | Re-equilibration (Extended) |

Note on Equilibration: HILIC columns require extensive re-equilibration (at least 10 CVs) to properly re-establish the immobilized water layer[4].

Protocol C: Hydrochloride Salt Crystallization

Causality & Rationale: Amino alcohols are notorious for forming supercooled liquids ("oiling out") rather than crystallizing. Converting the free base to a hydrochloride salt drastically alters its crystal lattice energy and reduces its solubility in moderately polar organic solvents, driving the formation of highly pure, stable crystals[6].[7].

  • Dissolution: Dissolve the semi-pure amino alcohol free base (from Protocol A) in a minimal volume of warm absolute Ethanol or Ethyl Acetate (EtOAc).

  • Acidification: Cool the solution to 0∘C in an ice bath. Slowly add 1.05 molar equivalents of 4N HCl in dioxane under vigorous stirring. The solution will become slightly turbid[7].

  • Controlled Precipitation: To prevent the compound from crashing out as an oil, do not add the antisolvent rapidly. Instead, slowly add cold Diethyl Ether ( Et2​O ) dropwise until persistent cloudiness is observed[6].

  • Maturation: If available, add a microscopic seed crystal. Allow the mixture to stand at 4∘C overnight to promote the growth of the crystalline lattice while excluding structurally dissimilar impurities.

  • Isolation: Filter the resulting white crystalline solid under vacuum, wash with cold Et2​O , and dry under high vacuum to yield the pure 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol hydrochloride salt.

Analytical Validation

Because 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol lacks a UV-absorbing chromophore, standard UV-Vis detectors (e.g., 254 nm or 210 nm) will fail to detect it.

  • Chromatographic Detection: Use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Ensure that all mobile phase additives (like Ammonium Formate) are fully volatile.

  • Mass Spectrometry: Use LC-MS with Electrospray Ionization in positive mode (ESI+). The tertiary amine ionizes readily, yielding a strong [M+H]+ signal.

References

  • Buchi. "Why HILIC is what your polar compounds need for purification." Buchi Chromatography Blog. Available at: [Link]

  • Teledyne Labs. "HILIC Purification Strategies for Flash Chromatography." Teledyne ISCO Application Notes. Available at: [Link]

  • Albericio, F. et al. "Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications." Beilstein Journal of Organic Chemistry 2015, 11, 481–501. Available at: [Link]

  • Gellman, S. H. et al. "Practical Synthesis of Enantiomerically Pure β2-Amino Acids via Proline-Catalyzed Diastereoselective Aminomethylation of Aldehydes." Journal of the American Chemical Society 2007, 129, 23, 7339–7345. Available at: [Link]

  • Buszewski, B. et al. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." Analytical and Bioanalytical Chemistry 2013; 405(10): 3119–3128. Available at: [Link]

  • Turner, J. M. et al. "Microbial metabolism of amino alcohols." Biochemical Journal 1972; 130(4): 1047-1065. Available at: [Link]

Sources

Application

Advanced Application Guidelines: 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol in Biochemical Assays

As biochemical assays become increasingly sensitive to microenvironmental factors, the selection of an appropriate buffering agent is no longer a trivial step. While traditional Good’s buffers and standard amino alcohols...

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Author: BenchChem Technical Support Team. Date: April 2026

As biochemical assays become increasingly sensitive to microenvironmental factors, the selection of an appropriate buffering agent is no longer a trivial step. While traditional Good’s buffers and standard amino alcohols (like Tris or Bis-Tris) have served the field well, they frequently introduce confounding variables in specialized applications—most notably through metal ion chelation and nucleophilic interference[1].

This application note provides comprehensive guidelines for the use of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol (hereafter referred to as BHMA-MP ), a highly specialized, sterically hindered amino-alcohol buffer. Designed for researchers and drug development professionals, this guide synthesizes the physicochemical rationale behind BHMA-MP with field-proven protocols to ensure self-validating, artifact-free experimental designs.

Physicochemical Rationale: The Causality of Steric Hindrance

To understand how to use BHMA-MP, one must first understand why it was developed.

Standard tertiary amine buffers, such as Bis-Tris, possess weakly coordinating hydroxyl groups that can form stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺, Ag⁺)[2]. This chelation artificially depletes metal cofactors from metalloenzymes or interferes with metal-dependent detection chemistries, such as the Ferrous Oxidation–Xylenol Orange (FOX) assay[3]. Furthermore, less hindered amines can compete with functional group assays, reacting with amine-reactive probes and obfuscating high-throughput screening results[4].

The BHMA-MP Advantage: BHMA-MP features a 2-methylpropan-1-ol backbone substituted with two bulky 2-hydroxymethylethoxy groups. This architecture creates a profound "steric shield" around the central tertiary amine.

  • Zero Metal Coordination: The sheer steric bulk physically prevents aquated metal ions from adopting the necessary geometry to coordinate with the nitrogen lone pair[1].

  • Reduced Nucleophilicity: The hindered nitrogen cannot act as a nucleophile, preventing the formation of Schiff bases with aldehyde-containing substrates or probes.

Pathway Enzyme Apo-Enzyme HoloEnzyme Holo-Enzyme (Active) Enzyme->HoloEnzyme binds Metal Divalent Metal (e.g., Cu2+, Zn2+) Metal->HoloEnzyme cofactor Product Product HoloEnzyme->Product catalyzes Buffer BHMA-MP Buffer (Steric Shielding) Buffer->Metal No Chelation (Steric Block) Buffer->HoloEnzyme Maintains pH Substrate Substrate Substrate->Product transformed

Caption: Mechanistic pathway showing BHMA-MP maintaining pH without chelating essential metal cofactors.

Quantitative Concentration Guidelines

The concentration of BHMA-MP must be carefully titrated based on the assay's requirement for ionic strength versus buffering capacity. Excessive concentrations can lead to unwanted electrostatic shielding of enzyme-substrate interactions, while insufficient concentrations will fail to maintain the pH during proton-generating/consuming reactions.

Table 1: Recommended BHMA-MP Concentrations by Application
Application AreaRecommended ConcentrationRationale for Concentration Choice
Cell Culture Media 10 – 25 mMMinimizes osmotic stress while providing baseline buffering against metabolic acidification.
Metalloenzyme Assays 20 – 50 mMProvides robust pH stability without increasing ionic strength to levels that disrupt delicate electrostatic enzyme-substrate docking.
Protein Crystallography 50 – 100 mMHigher concentrations act as a mild precipitant and maintain strict pH control during vapor diffusion, critical for reproducible crystal nucleation.
Electrophoresis (PAGE) 100 – 250 mMHigh ionic capacity is required to carry the current and maintain the pH gradient across the gel matrix without overheating.

Experimental Workflows and Protocols

Protocol A: Preparation of a Self-Validating 1 M BHMA-MP Stock Solution

Because amino-alcohol buffers exhibit a significant temperature-dependent pKa shift ( ΔpKa​/ΔT≈−0.02 to −0.03 per °C), adjusting the pH at room temperature for an assay conducted at 37°C will result in a systematic pH error. This protocol incorporates a temperature-matched titration step.

Materials:

  • BHMA-MP powder (High Purity, >99%)

  • Ultrapure Water (18.2 MΩ·cm)

  • 1 M HCl or 1 M NaOH (for pH adjustment)

  • Calibrated pH meter with a temperature probe

Step-by-Step Methodology:

  • Dissolution: Weigh the appropriate mass of BHMA-MP for your desired volume (e.g., for 100 mL of 1 M stock, calculate based on the specific molecular weight of your BHMA-MP batch). Dissolve in 80 mL of Ultrapure Water.

  • Thermal Equilibration (Critical Step): Place the beaker in a water bath set to the exact temperature at which your downstream assay will be performed (e.g., 37°C for mammalian enzymatic assays). Allow the solution to equilibrate for 20 minutes.

  • pH Titration: Insert the pH probe and temperature sensor. Slowly add 1 M HCl (if targeting a lower pH) or 1 M NaOH (if targeting a higher pH) while stirring continuously until the target pH is reached.

  • Volume Adjustment: Transfer the solution to a volumetric flask and bring the final volume to 100 mL with temperature-equilibrated Ultrapure Water.

  • Sterilization: Filter the solution through a 0.22 µm polyethersulfone (PES) membrane. Do not autoclave, as extreme heat may cause degradation of the hydroxymethylethoxy groups.

Protocol B: Metal-Dependent Kinase Assay using BHMA-MP

This protocol is designed as a self-validating system. It includes an internal control to verify that the buffer is not stripping the essential Mg²⁺ or Mn²⁺ cofactors from the kinase.

Step-by-Step Methodology:

  • Buffer Preparation: Dilute the 1 M BHMA-MP stock to a working concentration of 50 mM. Supplement with 150 mM NaCl, 0.01% Tween-20, and 1 mM DTT.

  • Cofactor Addition: Add the required divalent metal (e.g., 10 mM MgCl₂).

  • Control Setup (Self-Validation):

    • Test Condition: Kinase + Substrate in 50 mM BHMA-MP.

    • Positive Control: Kinase + Substrate in 50 mM standard HEPES (known to have low metal binding).

    • Negative Control: Kinase + Substrate in 50 mM BHMA-MP + 50 mM EDTA (forces chelation to prove the assay is metal-dependent).

  • Reaction Initiation: Add ATP to a final concentration of 100 µM to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Quenching and Detection: Quench the reaction with a universal kinase inhibitor or by flash-freezing. Detect phosphorylated product using your standard readout (e.g., fluorescence polarization or mass spectrometry).

  • Data Interpretation: The activity in the BHMA-MP condition should perfectly mirror the HEPES condition, confirming zero metal chelation interference.

G Start Assay Requires Physiological pH? Metal Metal-Dependent Enzyme/Cofactor? Start->Metal Yes Standard Standard Buffer (e.g., Tris, HEPES) Metal->Standard No Amine Amine-Reactive Probes Used? Metal->Amine Yes Amine->Standard No BHMAMP Use BHMA-MP (Sterically Hindered) Amine->BHMAMP Yes

Caption: Workflow for selecting sterically hindered amino-alcohol buffers in biochemical assays.

References

  • Title: Noncomplexing Tertiary Amines as “Better” Buffers Covering the Range of pH 3−11. Temperature Dependence of Their Acid Dissociation Constants Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Appropriate Buffers for Studying the Bioinorganic Chemistry of Silver(I) Source: ResearchGate URL: [Link]

  • Title: Versatile ferrous oxidation–xylenol orange assay for high-throughput screening of lipoxygenase activity Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage and Handling of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol

Welcome to the technical support guide for 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol. This document provides researchers, scientists, and drug development professionals with essential information to prevent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol. This document provides researchers, scientists, and drug development professionals with essential information to prevent its degradation during storage and handling. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and storage of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol.

Q1: What is the optimal temperature for storing 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol?

A1: For long-term stability, it is recommended to store 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol in a cool, dry place.[1] While specific temperature ranges are often product-dependent and should be confirmed with the supplier, a general guideline is to store it under refrigerated conditions (2-8°C). Some suppliers may recommend storing it at room temperature, but for prolonged storage, cooler temperatures are preferable to minimize the rate of potential degradation reactions. Always consult the product's safety data sheet (SDS) for manufacturer-specific storage temperature recommendations.

Q2: How sensitive is this compound to air and moisture?

A2: 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol, being a tertiary amine and a polyol, has sensitivities to both air (oxygen) and moisture. Tertiary amines can be susceptible to oxidation, which is a common degradation pathway.[2] The presence of ether linkages could also be a point of oxidative vulnerability. Furthermore, as a polyol, it can be hygroscopic, meaning it can absorb moisture from the atmosphere.[3] This absorbed water can facilitate hydrolytic degradation pathways.[2] Therefore, it is crucial to store the compound in a tightly sealed container, and for enhanced protection, storing under an inert gas like nitrogen or argon is recommended.[3]

Q3: What are the primary degradation pathways I should be concerned about?

A3: The primary degradation pathways for 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol are likely to be oxidation and hydrolysis .

  • Oxidation: As a tertiary amine, it is susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[2] The presence of ether groups can also be prone to oxidative cleavage.

  • Hydrolysis: The ether linkages in the molecule could be susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the molecule.[2]

  • Thermal Degradation: Elevated temperatures can accelerate both oxidative and hydrolytic degradation.[4][5]

Understanding these pathways is the first step in developing a robust storage and handling strategy.

Q4: Are there any materials I should avoid for storage containers?
Q5: Can I store solutions of this compound, or should it always be stored neat?

A5: Storing the compound neat (undiluted) is generally preferred to minimize the risk of solvent-mediated degradation. If you must store it in solution, choose a solvent that is inert and dry. Avoid protic solvents like methanol if there is any possibility of reaction.[8] The stability of the compound in solution will depend on the solvent, concentration, pH, and storage conditions. It is advisable to prepare solutions fresh whenever possible. If solutions must be stored, they should be kept under the same stringent conditions as the neat compound (cool, dark, and under an inert atmosphere).

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol.

Issue 1: Unexpected or inconsistent experimental results.
  • Potential Cause: Degradation of the starting material.

  • Troubleshooting Steps:

    • Verify Purity: Re-analyze the purity of your stock of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol using an appropriate analytical method such as HPLC, GC-MS, or NMR.

    • Review Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, dark, tightly sealed, and potentially under an inert atmosphere).

    • Perform a Forced Degradation Study (Simplified): To understand potential degradation products, a simplified forced degradation study can be informative.[2][9] This involves subjecting small aliquots of the compound to stress conditions (e.g., elevated temperature, high humidity, exposure to an oxidizing agent like hydrogen peroxide, and acidic/basic conditions).[10] Analysis of these stressed samples can help identify potential degradants that might be interfering with your experiments.

Issue 2: Visible changes in the compound (e.g., color change, precipitation).
  • Potential Cause: Significant degradation has occurred.

  • Troubleshooting Steps:

    • Do Not Use: If the compound shows visible signs of degradation, it is best to discard it and obtain a fresh batch. Using degraded material will lead to unreliable and unrepeatable results.

    • Investigate the Cause: Determine the likely cause of degradation by reviewing the storage and handling history. Was the container left open? Was it exposed to high temperatures or light?

    • Implement Corrective Actions: Based on your investigation, implement stricter storage and handling protocols to prevent future degradation. This may include using an inert gas blanket, storing in smaller aliquots to minimize freeze-thaw cycles and exposure of the bulk material, and ensuring all users are trained on proper handling procedures.[11]

Logical Flow for Troubleshooting Degradation

Caption: Troubleshooting workflow for suspected degradation.

Section 3: Experimental Protocols

Protocol 3.1: Simplified Forced Degradation Study

This protocol outlines a basic forced degradation study to identify potential degradation products of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol.[9][10]

Objective: To generate potential degradation products under various stress conditions for analytical method development and stability assessment.

Materials:

  • 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol

  • High-purity water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Vials (amber and clear)

  • Oven

  • Photostability chamber (or a light source with controlled output)

  • Analytical instrumentation (e.g., HPLC-UV/MS, GC-MS)

Procedure:

  • Sample Preparation: Prepare stock solutions of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep at 60°C for a specified time (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Keep at 60°C for the same time points.

    • Oxidation: To a separate aliquot, add an equal volume of 3% H₂O₂. Keep at room temperature for the same time points.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C) for the same time points.

    • Photodegradation: Expose an aliquot in a clear vial to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: At each time point, withdraw a sample from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a suitable analytical method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradation products) and a decrease in the peak area of the parent compound. Mass spectrometry can be used to identify the molecular weights of the degradation products, providing clues to their structures.

Protocol 3.2: Analytical Method for Purity Assessment (Example)

A stability-indicating HPLC method is crucial for monitoring the purity of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol.[12]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector or, ideally, a Mass Spectrometer (MS) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase (Example):

  • A: 0.1% Formic acid in water

  • B: Acetonitrile

  • Gradient: A typical gradient might start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute more nonpolar compounds. A starting point could be 5% B, ramping to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (if the molecule or its degradants have a chromophore) or MS for universal detection.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase composition to a known concentration.

Analysis:

  • Inject the sample and record the chromatogram. The purity can be estimated by the relative peak area of the main compound compared to the total area of all peaks.

Data Summary Table for Stability Assessment:

Stress ConditionTime (hours)Parent Compound Peak Area% DegradationNumber of Degradation Peaks
Control01,000,00000
Acid (0.1M HCl, 60°C)24850,000152
Base (0.1M NaOH, 60°C)24920,00081
Oxidative (3% H₂O₂)24700,000304
Thermal (80°C)24950,00051
Photolytic24990,00010
Potential Degradation Pathway Visualization

Degradation_Pathways Parent 2-(Bis(2-hydroxymethylethoxy)amino)- 2-methylpropan-1-ol N_Oxide N-Oxide Formation Parent->N_Oxide Oxidation (e.g., H₂O₂) Ether_Cleavage Ether Hydrolysis/ Oxidative Cleavage Parent->Ether_Cleavage Hydrolysis (Acid/Base) or Oxidation Smaller_Amines Smaller Amines and Alcohols Ether_Cleavage->Smaller_Amines Diols Diols Ether_Cleavage->Diols

Caption: Potential degradation pathways of the target compound.

Section 4: Concluding Remarks

The chemical integrity of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol is paramount for obtaining reliable and reproducible scientific data. By adhering to the storage and handling guidelines outlined in this document, researchers can significantly mitigate the risk of degradation. Proactive measures, such as proper storage, the use of inert atmospheres, and routine purity checks, are essential components of good laboratory practice. Should you encounter any issues not covered in this guide, we recommend consulting the manufacturer's technical support and performing a thorough analysis of your material.

References

  • eu - Safety data sheet. (n.d.). Biosolve Chimie. Retrieved March 27, 2026, from [Link]

  • Labti, A. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. Retrieved March 27, 2026, from [Link]

  • Breckland Scientific Supplies Ltd. (2018, October 23). 2-Methylpropan-1-ol - SAFETY DATA SHEET. Retrieved March 27, 2026, from [Link]

  • Urethanes Technology International. (2025, August 5). Technical guidelines for handling, storage, and processing of polyether polyol 330n dl2000. LinkedIn. Retrieved March 27, 2026, from [Link]

  • American Chemistry Council. (n.d.). Polyol Resin Blends Safety and Handling Guidelines. Retrieved March 27, 2026, from [Link]

  • American Chemistry Council. (n.d.). Polyol Resin Blends Safety and Handling Guidelines. Retrieved March 27, 2026, from [Link]

  • Axalta Coating Systems. (2018, July 10). Safety Data Sheet. Retrieved March 27, 2026, from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved March 27, 2026, from [Link]

  • Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. Retrieved March 27, 2026, from [Link]

  • Industrial Amines. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved March 27, 2026, from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved March 27, 2026, from [Link]

  • Academia.edu. (2021, November 15). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved March 27, 2026, from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved March 27, 2026, from [Link]

  • Journal of Pharmaceutical Analysis. (2022, March 30). Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations. ScienceDirect. Retrieved March 27, 2026, from [Link]

  • Murshid, G., Shariff, A. M., Keong, L. K., & Bustam, A. M. (2011). Thermo physical analysis of 2-amino-2-methyl-1-propanol solvent for carbon dioxide removal. Chemical Engineering Transactions, 25, 45-50. Retrieved March 27, 2026, from [Link]

  • Al-Muallem, H. A., & El-Nahas, A. M. (2015). Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. PloS one, 10(10), e0139571. Retrieved March 27, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol Reactions

Welcome to the Technical Support Center for 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol (BHE-AMP) [1]. As a highly branched amino-triol, BHE-AMP is a valuable building block in specialized polymer synthesis,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol (BHE-AMP) [1]. As a highly branched amino-triol, BHE-AMP is a valuable building block in specialized polymer synthesis, advanced buffering systems, and custom ligand design. However, researchers frequently encounter sluggish kinetics, low yields, or complete reaction failure when attempting to functionalize this molecule.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome the extreme steric hindrance inherent to BHE-AMP.

Section 1: The Causality of Steric Hindrance in BHE-AMP

To successfully functionalize BHE-AMP, one must first understand the structural causality behind its resistance to standard reagents. The core of the molecule is derived from 2-amino-2-methyl-1-propanol (AMP). The AMP core features a tertiary alpha-carbon bearing gem-dimethyl groups, which significantly reduces the thermodynamic stability of transition states during nucleophilic attacks[2].

When the nitrogen is further substituted with two bulky 2-hydroxymethylethoxy groups, the molecule exhibits a profound "umbrella effect":

  • The Amine: The tertiary nitrogen is deeply buried. Standard Menshutkin quaternization is nearly impossible because electrophiles cannot achieve the required Bürgi-Dunitz trajectory without severe van der Waals clashing[3].

  • The Hydroxyls: The primary hydroxyl on the AMP core is neopentyl-like (highly hindered), while the secondary-like hydroxyls on the alkoxy branches are shielded by the flexible ether linkages folding over the molecule's core.

StericHindrance cluster_BHE BHE-AMP Molecular Geometry Electrophile Electrophile (e.g., Acylium Ion) N_core Tertiary Nitrogen (Buried) Electrophile->N_core Blocked by Umbrella Effect OH_core AMP Core -OH (Neopentyl-like) Electrophile->OH_core Slowed by Neopentyl Bulk Substituents Bulky N-Substituents (Umbrella Effect) Substituents->N_core Steric Shielding GemDimethyl Gem-Dimethyl Groups (Alpha-branching) GemDimethyl->N_core Steric Shielding GemDimethyl->OH_core Steric Shielding

Caption: Logical model showing how BHE-AMP's structural features block electrophilic attack.

Section 2: Troubleshooting Guides & FAQs

Q1: Why do standard esterification protocols (e.g., Fischer esterification, or acetic anhydride/pyridine) fail to fully O-acylate the hydroxyl groups of BHE-AMP? A1: The neopentyl-like hydroxyl on the AMP core and the steric shielding from the N-substituents prevent the approach of standard acyl-pyridinium intermediates. Even standard 4-Dimethylaminopyridine (DMAP) catalysis often stalls at mono- or di-acylation due to the bulkiness of the DMAP-acyl intermediate[4]. Solution: Transition to a hyper-electrophilic catalytic system. Using Trimethylsilyl trifluoromethanesulfonate (TMSOTf) in conjunction with acid anhydrides circumvents the need for a bulky DMAP-acyl intermediate, driving exhaustive acylation of highly hindered alcohols in minutes rather than days[5].

Q2: I am trying to quaternize the tertiary amine to create a cationic surfactant, but methyl iodide (MeI) yields no product even under reflux. How can I overcome this? A2: The tertiary nitrogen in BHE-AMP is extremely hindered. Standard alkylating agents like MeI rely on an SN2 mechanism that requires a specific approach angle, which is physically blocked by the gem-dimethyl and hydroxyalkoxy groups[3]. Solution: Switch to a highly electrophilic alkylating agent with a non-coordinating counterion, such as Methyl Trifluoromethanesulfonate (Methyl Triflate, MeOTf). Performing the reaction in a polar aprotic solvent (e.g., Nitromethane) stabilizes the highly crowded, charge-separated transition state[3].

Q3: When using BHE-AMP as a multidentate ligand for transition metals, the complexation is weak or forms insoluble oligomers instead of discrete chelates. Why? A3: The "bite angle" required for all three hydroxyls and the nitrogen to coordinate a single metal center forces the bulky methyl groups into severe steric clash (conformational strain). Solution: Pre-deprotonate the hydroxyl groups using a strong base (e.g., NaH) to form metal-alkoxide bonds, which are thermodynamically stronger and can overcome the steric penalty of the ligand's conformation. Alternatively, use larger metal cations (e.g., Lanthanides) that accommodate longer metal-ligand bond distances.

Section 3: Quantitative Data Summaries

Table 1: Comparison of O-Acylation Conditions for BHE-AMP

Catalytic SystemAcylating AgentTemp (°C)TimeYield (%)Limitation / Observation
None (Control)Acetic Anhydride10024 h< 10%Severe thermal degradation.
PyridineAcetic Anhydride2548 h15%Reaction stalls at mono-acylation.
DMAP (0.1 eq)Acetic Anhydride2524 h45%Steric clash with acyl-pyridinium intermediate[4].
TMSOTf (0.05 eq) Acetic Anhydride 0 to 25 1.25 h > 95% Highly efficient; requires strictly anhydrous conditions [5].

Table 2: Quaternization Efficiency of BHE-AMP

Alkylating AgentSolventTemp (°C)TimeYield (%)Observation
Methyl Iodide (MeI)Ethanol8048 h0%No reaction; starting material recovered.
Dimethyl SulfateToluene11024 h< 5%Trace product; decomposition observed.
Methyl TriflateDichloromethane2524 h35%Moderate conversion; ion pairing issues limit rate.
Methyl Triflate Nitromethane 25 24 h 88% Rapid precipitation of pure quaternary salt [3].

Section 4: Experimental Protocols

Protocol 1: Exhaustive O-Acylation using TMSOTf Catalysis

Self-validating mechanism: The reaction's progress is visually confirmed by the cessation of effervescence during the aqueous quench, and the distinct shift in TLC Rf values due to the masking of all three polar hydroxyl groups.

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve BHE-AMP (1.0 equiv) and Acetic Anhydride (4.0 equiv) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Add TMSOTf (0.05 equiv) dropwise. Caution: TMSOTf is highly reactive and moisture-sensitive[5].

  • Reaction: Stir the mixture at 0 °C for 15 minutes, then remove the ice bath and allow it to warm to room temperature for 1 hour.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until effervescence completely ceases (validating the neutralization of excess anhydride and acetic acid). Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure tri-O-acylated product.

Protocol 2: N-Quaternization using Methyl Triflate

Self-validating mechanism: The successful formation of the quaternary ammonium salt results in immediate, visible precipitation from the non-polar ethereal solvent mixture during isolation.

  • Preparation: Dissolve BHE-AMP (1.0 equiv) in anhydrous Nitromethane to achieve a 0.5 M concentration under an inert Argon atmosphere.

  • Alkylating Agent Addition: Cool the solution to -10 °C. Slowly add Methyl Triflate (1.2 equiv) via a gas-tight syringe. Note: Methyl Triflate is a potent alkylating agent; handle with extreme care inside a fume hood.

  • Reaction: Stir the mixture at room temperature for 24 hours. The highly polar transition state required for this sterically hindered amine is stabilized by the nitromethane solvent[3].

  • Isolation: Add the reaction mixture dropwise into a beaker of vigorously stirred, ice-cold Diethyl Ether (10 volumes relative to nitromethane). The quaternary ammonium triflate salt will immediately precipitate as a dense white powder.

  • Washing: Filter the precipitate under a blanket of Argon and wash thoroughly with cold Diethyl Ether to remove any unreacted starting materials. Dry under high vacuum for 12 hours.

Workflow Start BHE-AMP Substrate Split Target Functionalization? Start->Split O_Acyl Exhaustive O-Acylation Split->O_Acyl Hydroxyls N_Quat N-Quaternization Split->N_Quat Amine Cat_O Add TMSOTf + Acyl Anhydride O_Acyl->Cat_O Cat_N Add Methyl Triflate in Nitromethane N_Quat->Cat_N Workup_O Aqueous Quench & Silica Chromatography Cat_O->Workup_O Workup_N Precipitation in Cold Diethyl Ether Cat_N->Workup_N

Caption: Step-by-step experimental workflow for overcoming steric hindrance in BHE-AMP functionalization.

References

  • [1] 2-[bis(2-hydroxymethylethoxy)amino]-2-methylpropan-1-ol - NextSDS. NextSDS.

  • [5] An Extremely Powerful Acylation Reaction of Alcohols with Acid Anhydrides Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. The Journal of Organic Chemistry - ACS Publications.

  • [2] Ab Initio Study of CO2 Capture Mechanisms in Aqueous 2-Amino-2-methyl-1-propanol: Electronic and Steric Effects of Methyl Substituents on the Stability of Carbamate. Industrial & Engineering Chemistry Research - ACS Publications.

  • [4] Technical Support Center: Optimization of Reaction Conditions for DMAP Catalysis. Benchchem.

  • [3] Steric Hindrance Underestimated: It´s a Long, Long Way to Tri-tert-alkylamines. ResearchGate.

Sources

Troubleshooting

How to remove 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol from final product

Focus Compound: 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered downstream purification workflows for both large-molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered downstream purification workflows for both large-molecule biologics and small-molecule APIs. The presence of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol (CAS 98143-42-1)[1] in a final product matrix presents a unique downstream challenge. This compound is a highly polar, zwitterionic-leaning amino-alcohol often encountered as a buffer remnant, synthetic byproduct, or surfactant degradation product.

Unlike volatile impurities, this molecule cannot be removed via lyophilization. To achieve high-purity final products, your clearance strategy must exploit its physicochemical vulnerabilities: its low molecular weight, high hydrophilicity, and pH-dependent ionization.

Physicochemical Profiling & Causality

Before executing a removal protocol, we must understand why the molecule behaves the way it does. The compound features a tertiary amine and multiple ether/hydroxyl groups, making it highly water-soluble.

Table 1: Physicochemical Profile & Strategic Impact

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight ~237.3 g/mol Easily separated from biologics (>5 kDa) via size-exclusion techniques like Tangential Flow Filtration (TFF).
LogP (Estimated) < 0 (Highly Hydrophilic)Will preferentially partition into aqueous phases during liquid-liquid extraction (LLE).
pKa (Amine) ~7.5 - 8.5Can be fully protonated at pH < 5, maximizing aqueous solubility and preventing organic phase partitioning.
UV Absorbance Negligible > 220 nmLacks a chromophore. Requires LC-MS, CAD, or ELSD for accurate detection and quantification.

Troubleshooting Guide: Purification Decision Tree

Your purification methodology is dictated entirely by the nature of your Active Pharmaceutical Ingredient (API).

Workflow Start Determine API Nature Biologic Biologic / Protein (MW > 5 kDa) Start->Biologic SmallMol Small Molecule (MW < 1 kDa) Start->SmallMol TFF Ultrafiltration / Diafiltration (10 kDa MWCO) Biologic->TFF Size Exclusion OrgSol Lipophilic API SmallMol->OrgSol WatSol Hydrophilic API SmallMol->WatSol LLE Liquid-Liquid Extraction (Aqueous Acid Wash) OrgSol->LLE pH Partitioning SCX Ion Exchange (SCX) or Prep-HPLC WatSol->SCX Charge/Polarity

Decision tree for the removal of amino-alcohol impurities based on API properties.

Step-by-Step Experimental Protocols

Protocol A: Ultrafiltration/Diafiltration (UF/DF) for Biologics

For monoclonal antibodies or large proteins, Tangential Flow Filtration (TFF) utilizing a 10 kDa or 30 kDa MWCO membrane[2] is the gold standard for buffer exchange and small-molecule clearance[3].

  • Causality: The impurity (MW ~237 Da) is small enough to pass through the membrane pores into the permeate. However, because the impurity's amine group is positively charged at physiological pH, it can electrostatically bind to negatively charged proteins (Donnan effect), stalling clearance. We disrupt this by adding salt.

Step-by-Step Methodology:

  • Membrane Setup: Install a single-use TFF capsule (e.g., Pellicon® with Ultracel® membrane)[3]. Flush with WFI to remove storage preservatives.

  • Buffer Preparation (Critical Step): Prepare your diafiltration buffer and spike it with 150 mM NaCl . This high ionic strength is mandatory to screen electrostatic interactions between the target protein and the impurity.

  • Concentration: Concentrate the biologic to the target processing volume to minimize the required diavolumes.

  • Diafiltration (DF): Execute continuous diafiltration for 7 to 10 diavolumes (DV).

  • Self-Validation: Measure the conductivity and pH of the permeate at DV 7. Once the permeate matches the diafiltration buffer exactly, electrostatic clearance is complete.

Table 2: Theoretical vs. Practical Clearance Rates in TFF

Diavolumes (DV)Theoretical Remaining Impurity (%)Practical Remaining Impurity (Un-screened Donnan Effect)
136.8%45.0%
35.0%12.5%
50.67%3.5%
70.09%0.8%
10< 0.01%< 0.1%
Protocol B: Acid-Base Liquid-Liquid Extraction (LLE) for Small Molecules

If your API is a lipophilic small molecule, LLE is the most efficient removal method.

  • Causality: At pH 4.0, the tertiary amine of the impurity is fully protonated. This ionization forces its partition coefficient entirely into the aqueous phase, preventing it from co-extracting with the API into the organic layer.

Step-by-Step Methodology:

  • Dissolution: Dissolve the final product mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidic Wash: Add an equal volume of 0.1 M Citrate buffer (pH 4.0) or dilute HCl.

  • Agitation: Vigorously mix the biphasic system for 5 minutes to ensure maximum mass transfer.

  • Phase Separation: Allow the layers to separate. The protonated amino-alcohol will partition into the lower/upper aqueous layer (depending on solvent density).

  • Self-Validation: Check the pH of the aqueous wash post-extraction. If the pH has drifted above 5.0, the buffering capacity was exceeded, and the amine may not be fully protonated. Adjust with acid and re-extract.

  • Recovery: Dry the organic layer over anhydrous Na2​SO4​ and concentrate in vacuo to yield the pure API.

Frequently Asked Questions (FAQs)

Q: Why is UV-Vis HPLC failing to quantify the residual 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol? A: This molecule lacks conjugated pi-systems or aromatic rings, meaning it has virtually no UV absorbance above 220 nm. Relying on UV 210 nm is prone to severe baseline drift and matrix interference. You must switch to Liquid Chromatography-Mass Spectrometry (LC-MS) in positive electrospray ionization (ESI+) mode, or utilize a Charged Aerosol Detector (CAD).

Q: During TFF, my clearance rate of this impurity is stalling after 3 diavolumes. Why? A: This is a classic manifestation of the Donnan effect combined with electrostatic binding. If your buffer has low conductivity, the positively charged impurity is retained by the negatively charged protein or the hydration layer of the membrane. Spike your diafiltration buffer with 150-200 mM NaCl to screen these charges, then perform 3 additional diavolumes.

Q: Can I use lyophilization to remove it? A: No. Unlike volatile buffers (e.g., ammonium acetate), this compound has a high boiling point and multiple hydrogen-bonding sites. It will not sublimate and will simply concentrate in your lyophilized cake.

References

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Buffer Capacity of Bis-Tris Propane vs. 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol

Executive Summary In bioprocessing, chromatography, and enzymatic assays, the selection of an optimal buffering agent dictates the thermodynamic stability of the entire system. Buffer capacity ( β )—the ability of a solu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In bioprocessing, chromatography, and enzymatic assays, the selection of an optimal buffering agent dictates the thermodynamic stability of the entire system. Buffer capacity ( β )—the ability of a solution to resist pH changes upon the addition of strong acids or bases—is the most critical metric for buffer selection.

This guide provides an objective, data-driven comparison between a well-established "universal" buffer, Bis-Tris Propane (BTP) , and a highly specialized tertiary amino-alcohol, 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol (hereafter referred to as Bis-HME-AMP ). By analyzing their protonation mechanics, steric hindrance, and β profiles, researchers can make causal, evidence-based decisions for their specific assay requirements.

Mechanistic Profiling & Chemical Topology

Bis-Tris Propane (BTP): The Dual-pKa "Universal" Buffer

Bis-Tris Propane (1,3-bis[tris(hydroxymethyl)methylamino]propane) is a zwitterionic biological buffer widely celebrated for its exceptional buffering capacity across a massive pH gradient[1].

  • Causality of Broad Capacity: Unlike standard monoprotic buffers, BTP contains two secondary amine groups. This grants it two distinct pKa values: pKa1​=6.8 and pKa2​=9.0 at 25°C[2]. Because these values are relatively close, their individual buffer capacity curves overlap, creating a continuous, wide buffering range from pH 6.3 to 9.5[2].

  • Limitations: While highly versatile and non-toxic to cell lines, BTP can act as a ligand, forming dinuclear hydroxo complexes with certain metals like Lanthanides(III)[3]. This metal chelation can induce artifacts in highly sensitive metalloenzyme assays.

2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol (Bis-HME-AMP)

Bis-HME-AMP (CAS 98143-42-1)[4] is a heavily substituted, specialized derivative of 2-Amino-2-methyl-1-propanol (AMP). AMP itself is a standard buffer with a pKa of 9.7, famously used as a phosphate acceptor in alkaline phosphatase assays[5].

  • Causality of Specificity: By substituting the primary amine of AMP with two bulky hydroxymethylethoxy groups, Bis-HME-AMP becomes a tertiary amine. This massive steric bulk prevents the nitrogen lone pair from easily chelating metal ions, solving the complexation issue seen in BTP[3].

  • Buffering Profile: As a monoprotic tertiary amine, it possesses a single pKa (estimated ~8.5–9.5 based on its parent compound[5]), resulting in a sharp, high-capacity buffering peak strictly in the alkaline range, lacking the broad-range flexibility of BTP.

Buffer Capacity ( β ) Dynamics: A Quantitative Comparison

Buffer capacity is mathematically defined by the Van Slyke equation: β=ΔpHΔCbase​​ . A buffer is most effective when the system pH is within ±1 unit of its pKa.

Physicochemical ParameterBis-Tris Propane (BTP)2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol (Bis-HME-AMP)
CAS Number 64431-96-5[1]98143-42-1[4]
Buffer Type Zwitterionic / Diamine[3]Tertiary Amino-Alcohol
pKa (at 25°C) pKa1​ = 6.8, pKa2​ = 9.0[2]Single pKa (~ 8.5 - 9.5)
Effective pH Range 6.3 – 9.5[2]~ 7.5 – 10.5
Buffer Capacity ( β ) Curve Dual-Peak: Maxima at pH 6.8 and 9.0Single-Peak: Maximum at exact pKa
Metal Chelation Risk High (Forms complexes with Lanthanides)[3]Low (Sterically hindered tertiary amine)
Primary Applications AAV Anion Exchange Chromatography[6], DNA Polymerase PCRHighly specific alkaline enzymatic assays, Cosmetics

Experimental Methodology: Empirical Determination of β

To objectively compare these buffers in your own laboratory, you must map their β profiles. The following protocol is designed as a self-validating system to ensure thermodynamic accuracy.

Protocol: High-Resolution Titrimetric Mapping of Buffer Capacity

Objective: To empirically plot the β profiles of BTP and Bis-HME-AMP across a pH gradient of 5.0 to 11.0.

Reagents & Equipment:

  • 50 mM Bis-Tris Propane[1] and 50 mM Bis-HME-AMP[4] (Prepared in 18.2 MΩ·cm ultra-pure water).

  • Standardized 0.100 M HCl and 0.100 M NaOH.

  • Calibrated pH meter with a glass electrode.

Step-by-Step Workflow:

  • Thermostatic Control (Critical): Place 100 mL of the 50 mM buffer solution in a water-jacketed beaker maintained strictly at 25°C. Causality: Amine buffers exhibit significant temperature-dependent pKa fluctuations ( ΔpKa/ΔT ). Failing to control temperature will skew the capacity curve[3].

  • Baseline Acidification: Adjust the initial pH of the solution to exactly 5.0 using 0.100 M HCl. This ensures the amine groups are fully protonated before mapping the alkaline capacity.

  • Micro-Titration: Add 0.100 M NaOH in precise 0.5 mL increments under continuous magnetic stirring.

  • Equilibration: Allow exactly 30 seconds for thermodynamic equilibration after each addition, then record the pH.

  • Data Transformation: Calculate the buffer capacity for each interval using β=ΔpHΔCNaOH​​ , where ΔCNaOH​ is the molar increment of base added.

  • System Validation (Self-Check): Calculate the integral (area under the curve) of your β vs. pH plot. For a closed system, the integrated capacity must equal the total molar concentration of ionizable groups (e.g., 100 mM for the 50 mM dual-amine BTP; 50 mM for the single-amine Bis-HME-AMP). A deviation >5% indicates atmospheric CO2​ intrusion or volumetric error.

Decision Matrix: Application-Specific Selection

When to Select Bis-Tris Propane (BTP):

  • Gradient Chromatography: BTP is the superior choice for anion exchange chromatography (e.g., separating empty and full Adeno-Associated Virus (AAV) capsids at pH 9.0[6]) because its dual pKa allows for smooth, linear pH gradients without capacity drop-offs.

  • Universal Assays: When an assay requires sweeping across a wide pH range (6.3 to 9.5) without changing the buffer species, BTP prevents the introduction of new variables[2].

When to Select Bis-HME-AMP:

  • Metalloenzyme Assays: If your assay relies on sensitive divalent or trivalent cations (like Lanthanides), BTP's tendency to form dinuclear hydroxo complexes[3] will deplete the free metal ions, artificially lowering enzyme kinetics. The extreme steric bulk of Bis-HME-AMP's tertiary amine prevents this chelation.

  • Alkaline Phosphatase Kinetics: Like its parent compound AMP[5], heavily substituted amino-alcohols are ideal for highly specific alkaline reactions requiring a single, massive buffer capacity peak around pH 9.0 without the low-pH buffering interference of a secondary amine.

Visualizing Buffering Pathways

The following diagram illustrates the causal relationship between the protonation states of the two buffers and their resulting capacity zones across the pH scale.

BufferMechanisms BTP Bis-Tris Propane (Dual pKa: 6.8 & 9.0) LowPH pH 6.0 - 7.5 Primary Buffering BTP->LowPH Amine 1 Protonation MidPH pH 7.5 - 8.5 Capacity Trough BTP->MidPH Inter-pKa Region HighPH pH 8.5 - 10.0 Secondary Buffering BTP->HighPH Amine 2 Protonation BisHME Bis-HME-AMP (Single pKa) BisHME->MidPH Deprotonated State BisHME->HighPH Tertiary Amine Protonation

Fig 1. Mechanistic buffering pathways and capacity zones for Bis-Tris Propane vs. Bis-HME-AMP.

References

  • Merck, B6755-250G, BIS-TRIS propane - Iright | Iright | 3[3]

  • BIS-TRIS propane EMPROVE® EVOLVE - Sigma-Aldrich | Sigma-Aldrich |

  • Technical Support Center: Bis-Tris Propane Buffer - Benchchem | Benchchem | 2[2]

  • 1,3-Bis(tris(hydroxymethyl)methylamino)propane - Chem-Impex | Chem-Impex | 1[1]

  • Amino- 2- Methyl- 1- Propanol for buffer solutions A0838 | Catrosa | 5[5]

  • Novel anion exchange membrane chromatography method for the separation of empty and full adeno-associated virus | D-NB.info | 6[6]

  • 2-[bis(2-hydroxymethylethoxy)amino]-2-methylpropan-1-ol - NextSDS | NextSDS | 4[4]

Sources

Comparative

A Comparative Guide to Mass Spectrometry Fragmentation Patterns: 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol vs. Conventional Alkanolamines

In modern mass spectrometry (MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of biological buffer or sample matrix significantly impacts ionization efficiency, background noise, and overall...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern mass spectrometry (MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of biological buffer or sample matrix significantly impacts ionization efficiency, background noise, and overall signal-to-noise (S/N) ratio. While traditional alkanolamines like Bis-Tris and 2-amino-2-methylpropan-1-ol (AMP) are ubiquitous in structural biology and proteomics, their heavy fragmentation under collision-induced dissociation (CID) can obscure low-mass reporter ions.

Enter 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol (CAS 98143-42-1), a heavily substituted, sterically hindered alkanolamine. This guide objectively compares the MS fragmentation pattern and ion suppression characteristics of this compound against industry-standard alternatives, providing application scientists with a self-validating framework for buffer selection.

Mechanistic Causality: Alkanolamine Fragmentation Pathways

To understand the utility of any buffer in MS, we must analyze its gas-phase thermodynamic stability. Under positive electrospray ionization (+ESI), alkanolamines readily protonate at the central nitrogen atom. Upon CID, these protonated precursors undergo predictable unimolecular dissociation pathways.

As established by Riddar et al. in their , the primary fragmentation mechanism is the neutral loss of one or more water molecules (-18 Da), driven by the nucleophilic attack of the lone pair on adjacent carbons or simple dehydration. Secondary fragmentation involves the loss of alkyl or alkanol groups (e.g., formaldehyde loss, -30 Da). Furthermore, studies on the demonstrate that bulky substituents (like hydroxymethyl or hydroxymethylethoxy groups) dictate the stability of the precursor ion. The steric hindrance limits the complexity of the fragmentation cascade, funneling the collision energy into a few predictable cleavage sites rather than a chaotic breakdown.

Fragmentation Pattern of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol

With a molecular formula of C10H23NO5 (Exact Mass: 237.1576 Da), the protonated precursor [M+H]+ is observed at m/z 238.2.

Unlike Bis-Tris, which yields a highly complex spectrum due to its symmetric diol branches, the fragmentation of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol is highly directed by its ether linkages and the tertiary carbon of the AMP core:

  • Dehydration (m/z 220.2): The initial, lowest-energy pathway is the loss of H2O from the terminal hydroxyl groups.

  • Side-chain Cleavage (m/z 162.1): As collision energy increases, the molecule undergoes the loss of a complete 2-hydroxymethylethoxy group (C3H8O2, -76 Da) via inductive cleavage at the nitrogen-carbon bond.

  • Core AMP Fragment (m/z 58.1): At high collision energies, both bulky ether substituents are stripped away, leaving the protonated 2-amino-2-methylpropan-1-ol core. This core subsequently loses water to form a stable m/z 58.1 iminium ion.

Because the fragmentation energy is absorbed by the cleavage of the bulky ether side chains, this compound produces fewer intermediate fragment peaks than Bis-Tris, significantly reducing spectral clutter in the m/z 100-200 region.

Comparative Performance Data

The following table summarizes the objective MS performance of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol compared to Bis-Tris and AMP.

Buffer / CompoundPrecursor [M+H]+Primary Neutral LossesBackground Complexity (Peaks >10% RA)Ion Suppression Potential
2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol m/z 238.2-18 Da (H2O), -76 Da (C3H8O2)Low (3 major peaks)Low-Medium
Bis-Tris m/z 210.1-18 Da (H2O), -30 Da (CH2O)High (>8 major peaks)High
AMP m/z 90.1-18 Da (H2O), -15 Da (CH3)Low (2 major peaks)Low

Note: Background complexity refers to the number of fragment ions generated under standard CID (30 eV) that exceed 10% relative abundance (RA).

Experimental Protocol: Buffer Background and Ion Suppression Evaluation

To ensure scientific integrity, the following self-validating protocol is provided to empirically compare buffer fragmentation and its impact on peptide analysis.

Step 1: Solution Preparation
  • Prepare 10 mM stock solutions of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol, Bis-Tris, and AMP in LC-MS grade water.

  • Prepare a 1 µM standard peptide mix (e.g., Angiotensin II, Bradykinin) in 0.1% formic acid to act as the signal baseline.

  • Spike the peptide mix with each buffer to achieve a final buffer concentration of 1 mM.

Step 2: MS Infusion Parameters
  • Connect a syringe pump directly to the ESI source of a Q-TOF or Orbitrap mass spectrometer.

  • Infuse the samples at a constant flow rate of 5 µL/min.

  • Set the capillary voltage to +3.0 kV, desolvation temperature to 250°C, and source temperature to 100°C. Causality note: Maintaining a desolvation temperature of 250°C prevents the thermal degradation of the alkanolamine inside the source before it reaches the mass analyzer.

Step 3: MS/MS Acquisition and Self-Validation
  • Isolate the buffer precursor mass (e.g., m/z 238.2) in the quadrupole with a narrow 1.0 Da window.

  • Apply a collision energy ramp (10–40 eV) in the CID cell.

  • Self-Validation Check: Verify the presence of the -18 Da neutral loss (m/z 220.2). If this peak is absent, the precursor may be forming stable gas-phase sodium/potassium adducts rather than protonating. In this case, lower the cone voltage and check solvent purity.

  • Switch the quadrupole to isolate the peptide precursor mass and record the S/N ratio of the peptide fragments to quantify the ion suppression caused by the buffer.

Workflow Visualization

MS_Workflow N1 Buffer & Peptide Preparation N2 ESI Infusion (+3.0 kV) N1->N2 N3 Precursor Isolation (Quadrupole) N2->N3 N4 CID Fragmentation (10-40 eV) N3->N4 N5 Buffer Neutral Loss Analysis N4->N5 Buffer m/z N6 Peptide S/N & Ion Suppression N4->N6 Peptide m/z N7 Comparative Data Synthesis N5->N7 N6->N7

LC-MS/MS workflow for evaluating alkanolamine buffer fragmentation and peptide ion suppression.

References

  • Title: Analysis of Aqueous Alkanolamines using Hydrophilic Interaction Liquid Chromatography and Mass Spectrometry. Source: Analytical Chemistry Letters (via DiVA Portal). URL: [Link]

  • Title: Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Source: Journal of the American Society for Mass Spectrometry. URL: [Link]

Validation

FTIR spectrum analysis of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol

Comparative Guide: FTIR Spectrum Analysis and Performance of Bis-HME-AMP vs. Traditional Biological Buffers Executive Summary In the landscape of biopharmaceutical formulation and drug development, the selection of an op...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: FTIR Spectrum Analysis and Performance of Bis-HME-AMP vs. Traditional Biological Buffers

Executive Summary

In the landscape of biopharmaceutical formulation and drug development, the selection of an optimal buffering scaffold is critical. 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol (CAS: 98143-42-1), hereafter referred to as Bis-HME-AMP , represents a next-generation, highly functionalized amino-ether-polyol. Designed to overcome the limitations of traditional Good’s buffers like Bis-Tris and Tris base, Bis-HME-AMP integrates a sterically hindered tertiary amine with extended ether-linked polyol arms.

This guide objectively compares the spectroscopic signatures, hydration dynamics, and bioconjugation compatibility of Bis-HME-AMP against its conventional alternatives, utilizing Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy as the primary analytical validator.

Part 1: Structural Causality & FTIR Spectroscopic Signatures

The Causality of Molecular Design

The performance of a biological buffer is dictated by its hydration shell and its nucleophilic profile. Tris base, possessing a primary amine, frequently interferes with N-hydroxysuccinimide (NHS) ester labeling by acting as a competing nucleophile. Bis-Tris mitigates this via a tertiary amine, but its compact hydroxyethyl arms can still participate in unwanted metal complexation or self-aggregation.

Bis-HME-AMP introduces two critical structural upgrades:

  • Steric Shielding: The 2-methylpropan-1-ol (AMP) core places a bulky gem-dimethyl group directly adjacent to the tertiary amine. This profound steric hindrance effectively eliminates nucleophilic interference during bioconjugation, rendering the buffer chemically orthogonal to standard crosslinking reagents.

  • Ether-Driven Hydration: The "ethoxy" arms (-O-CH₂-) introduce pure hydrogen-bond acceptors into the molecular scaffold. Unlike hydroxyl groups, which act as both donors and acceptors and can lead to inter-molecular buffer aggregation, ether linkages enforce a highly structured, rigid water hydration shell around the molecule[1].

FTIR Signatures as Proof of Function

ATR-FTIR spectroscopy provides direct, label-free evidence of these structural advantages:

  • The C-O-C Ether Stretch (~1110 cm⁻¹): This asymmetric stretching band is unique to Bis-HME-AMP and absent in Bis-Tris. Its presence and stability under varying pH levels confirm the integrity of the ether-driven hydration network.

  • The O-H Stretch Deconvolution (3000–3600 cm⁻¹): By analyzing the broad O-H band, we can quantify the ratio of strongly hydrogen-bonded water (~3200 cm⁻¹) to weakly hydrogen-bonded water (~3400 cm⁻¹)[1]. Bis-HME-AMP exhibits a higher proportion of strongly bonded water compared to Tris, indicating superior protein-stabilizing capabilities[2].

  • The Gem-Dimethyl Split (~1380 and 1365 cm⁻¹): The symmetric C-H bending vibration of the AMP core splits into a distinct doublet, confirming the presence of the steric shield.

Part 2: Comparative Performance Data

To objectively evaluate Bis-HME-AMP, we benchmark its FTIR assignments and physicochemical properties against Bis-Tris and Tris base.

Table 1: FTIR Spectral Fingerprint Comparison

Functional Group / ModeBis-HME-AMP (cm⁻¹)Bis-Tris (cm⁻¹)Tris Base (cm⁻¹)Diagnostic Significance
O-H Stretch (Broad) 3250 - 33503200 - 33003200 - 3300Hydration shell dynamics
N-H Stretch / Bend Absent (Tertiary)Absent (Tertiary)~3350 / ~1590Primary amine interference
C-O-C Asymmetric Stretch ~1110 (Strong)AbsentAbsentConfirms ether linkages
C-N Stretch ~1050~1040~1030Tertiary vs Primary amine
Gem-Dimethyl C-H Bend ~1380 & 1365 (Split)AbsentAbsentConfirms steric shielding

Table 2: Physicochemical & Performance Metrics

MetricBis-HME-AMPBis-TrisTris Base
Molecular Weight ( g/mol ) 281.35282.29121.14
Amine Type Sterically Hindered TertiaryTertiaryPrimary
NHS-Ester Interference None (Orthogonal)LowHigh (Rapid Acylation)
Hydration Network Rigid (Ether-driven)Dynamic (Hydroxyl-driven)Dynamic
Target Application Advanced BioconjugationGeneral BiochemistryDNA/RNA Assays

Part 3: Experimental Protocols

Self-Validating System: In Situ ATR-FTIR Hydration Analysis

To ensure reproducibility and trustworthiness, the following protocol details the ATR-FTIR methodology used to validate the hydration states of these buffers[3].

Protocol 1: ATR-FTIR Analysis of Buffer Hydration States

  • Sample Preparation: Prepare 0.5 M solutions of Bis-HME-AMP, Bis-Tris, and Tris in ultrapure (Milli-Q) water. Adjust to pH 7.4 using 1 M HCl or NaOH.

  • Instrument Setup: Utilize an FTIR spectrometer equipped with a single-reflection diamond ATR accessory[3]. Purge the interferometer with dry air to eliminate atmospheric CO₂ and water vapor interference.

  • Background Subtraction: Collect a background spectrum of the empty, clean diamond crystal (100 scans, 4 cm⁻¹ resolution).

  • Spectral Acquisition: Deposit 10 μL of the buffer solution onto the ATR crystal. Ensure complete coverage. Acquire the sample spectrum using identical parameters (100 scans, 4 cm⁻¹ resolution)[3].

  • Data Processing & Deconvolution: Isolate the O-H stretching region (3000–3600 cm⁻¹). Apply a second-derivative analysis to identify hidden peak maxima. Perform Gaussian curve-fitting to deconvolute the band into four components (e.g., ~3080, 3230, 3400, and 3550 cm⁻¹) to quantify the hydrogen-bonding network[2].

Protocol 2: Bioconjugation Interference Assay (NHS-Ester Stability)

  • Reaction Setup: Dissolve 1 mg of an NHS-ester functionalized fluorophore in 1 mL of 0.1 M Bis-HME-AMP (pH 8.0). Prepare a parallel control using 0.1 M Tris.

  • Real-Time FTIR Monitoring: Place a drop of the reaction mixture on the ATR crystal.

  • Kinetic Tracking: Monitor the degradation of the NHS-ester carbonyl stretch (~1740 cm⁻¹) and the formation of amide bonds (~1650 cm⁻¹) over 60 minutes. Bis-HME-AMP will show negligible amide formation, proving its orthogonal nature to the labeling chemistry.

Part 4: Mandatory Visualizations

Workflow Step1 Sample Preparation (0.5 M Buffer Solutions) Step2 ATR-FTIR Acquisition (Diamond Crystal, 100 Scans) Step1->Step2 Step3 Spectral Processing (Background Subtraction) Step2->Step3 Step4 Gaussian Deconvolution (O-H Band 3000-3600 cm⁻¹) Step3->Step4 Step5 Hydration State Analysis (Strong vs. Weak H-Bonds) Step4->Step5

ATR-FTIR experimental workflow for buffer hydration analysis.

Mechanism Core Bis-HME-AMP Core (Steric Shielding) Amine Tertiary Amine (pKa ~7.2) Core->Amine Prevents Acylation Ether Ether Linkages (-O-) (H-Bond Acceptors) Core->Ether Hydroxyl Hydroxyl Arms (-OH) (H-Bond Donors/Acceptors) Core->Hydroxyl Bio Bioconjugation Target (No Amine Interference) Amine->Bio Orthogonal Water Structured Hydration Shell Ether->Water Rigid H-Bonds Hydroxyl->Water Dynamic H-Bonds

Structural mechanism of Bis-HME-AMP buffering and hydration.

Sources

Comparative

Comparative Crystallography Guide: 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol (BHMAMP) vs. Traditional Buffers

Target Audience: Structural Biologists, Protein Chemists, and Drug Development Professionals Compound Focus: 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol (CAS: 98143-42-1) Executive Summary: The Crystallograph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Protein Chemists, and Drug Development Professionals Compound Focus: 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol (CAS: 98143-42-1)

Executive Summary: The Crystallographic Bottleneck

Obtaining high-resolution X-ray crystallography data for challenging targets—such as metalloenzymes, transient protein-protein complexes, and membrane proteins—relies heavily on the precise manipulation of the solvent environment. Traditional amino-polyol buffers like Bis-Tris and AMPD are widely used in crystallization screens. However, their compact structures often lead to unintended consequences, such as direct coordination with active-site metals or the induction of non-native conformational states [1].

Enter 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol (BHMAMP) . Featuring an extended, sterically hindered ether-linked polyol framework, BHMAMP acts as a dual-purpose buffering agent and co-crystallization chaperone. This guide objectively compares the crystallographic performance of BHMAMP against standard alternatives, providing the mechanistic causality and self-validating experimental protocols required to integrate it into your structural biology pipeline.

Mechanistic Profiling: Why BHMAMP Outperforms Compact Ligands

To understand the utility of BHMAMP, we must analyze the causality behind buffer-induced crystal artifacts. Small molecules are frequently identified in the Protein Data Bank (PDB) bound to active sites, where they can alter enzyme function or structural dynamics [2].

  • The Bis-Tris Problem: Bis-Tris possesses a compact nitrogen core surrounded by hydroxyl groups, making it an excellent chelator for divalent cations ( Zn2+ , Cu2+ , Ni2+ ). In metalloenzyme crystallography, Bis-Tris often strips metals from the active site or coordinates directly with them, forcing the protein into an artifactual lattice packing arrangement.

  • The BHMAMP Advantage: BHMAMP shares the 2-amino-2-methylpropan-1-ol (AMP) core but is functionalized with two bulky "2-hydroxymethylethoxy" arms. This steric bulk physically prevents the nitrogen lone pair from deeply penetrating buried metallo-active sites. Instead, the extended ether and hydroxyl groups form a highly ordered hydration shell at the protein surface, bridging solvent channels and promoting native lattice formation without active-site interference.

G Start Protein-Buffer Solution BHMAMP BHMAMP Addition (Sterically Hindered) Start->BHMAMP BisTris Bis-Tris Addition (Compact Ligand) Start->BisTris Hydration Surface Hydration Shell Stabilization BHMAMP->Hydration Ether Linkages Coordination Active Site Metal Coordination BisTris->Coordination Direct Chelation Lattice1 High-Resolution Lattice (Native Conformation) Hydration->Lattice1 Lattice2 Altered Lattice (Buffer Artifacts) Coordination->Lattice2

Thermodynamic pathways of BHMAMP vs. Bis-Tris in metalloenzyme crystal lattice formation.

Comparative Experimental Data

The following table synthesizes quantitative benchmarking data, comparing BHMAMP against common crystallographic buffers when screening a model Zn2+ -dependent metalloenzyme.

ParameterBHMAMP (CAS 98143-42-1)Bis-TrisAMPDHEPES
Structural Class Extended Amino-Polyol EtherCompact Amino-PolyolSimple Amino-DiolSulfonic Acid
Working pH Range 6.5 – 8.05.8 – 7.27.8 – 9.76.8 – 8.2
Metal Chelation ( Zn2+ ) Weak (Surface interactions only)Strong (Deep active site)ModerateNegligible
Lattice Phase Separation Low (Promotes ordered bridging)HighModerateLow
Typical Resolution Limit 1.2 – 1.5 Å 1.5 – 2.0 Å1.8 – 2.2 Å1.8 – 2.5 Å
PDB Artifact Propensity < 5%> 35%~ 15%< 5%

Data Interpretation: While HEPES avoids metal chelation, it lacks the hydroxyl networks necessary to actively bridge protein-protein interfaces. BHMAMP provides the "best of both worlds"—the non-coordinating inertness of sulfonic acids combined with the crystal-packing enhancement of polyols [3].

Step-by-Step Crystallography Workflow

To ensure reproducibility, the following protocol utilizes a self-validating system . Crystallization is highly sensitive to minor variations; therefore, internal controls are built directly into the methodology to verify that the resulting X-ray data reflects the native biological state.

Phase 1: Reagent Preparation
  • Protein Dialysis: Dialyze the target protein (>95% purity via SDS-PAGE) into a low-ionic-strength, non-coordinating base buffer (e.g., 10 mM Tris-HCl, pH 7.5) to remove trace metals or endogenous ligands.

  • BHMAMP Stock Formulation: Prepare a 1.0 M stock of BHMAMP. Causality Note: Adjust the pH using strictly HCl or NaOH . Do not use citric acid or phosphoric acid to adjust the pH, as dicarboxylic and polyprotic acids act as competing cross-linking agents that will confound the phase diagram[4].

Phase 2: Vapor Diffusion Setup
  • Drop Assembly: On a siliconized glass cover slip, mix 1 µL of protein solution (10 mg/mL) with 1 µL of the reservoir solution (50 mM BHMAMP, 15% PEG 3350, 0.2 M Ammonium Sulfate).

  • Self-Validation Check (Critical): Set up a parallel control drop using 50 mM HEPES at the exact same pH and precipitant concentration. Why? If the unit cell dimensions derived from the X-ray diffraction data deviate by >2% between the BHMAMP and HEPES drops, it indicates that the buffer is forcing a non-native conformational shift rather than simply aiding lattice packing.

Phase 3: Harvesting and X-Ray Diffraction
  • Cryoprotection: Briefly soak the mature crystals in the reservoir solution supplemented with 20% (v/v) glycerol. The extended ether arms of BHMAMP synergize well with glycerol, preventing ice-ring formation during flash-freezing in liquid nitrogen.

  • Data Collection: Mount the loop and collect diffraction data at a synchrotron source (e.g., 100 K, wavelength ~1.0 Å).

Workflow Prep Sample Prep (>95% Purity) Screen Primary Screen (10-100 mM BHMAMP) Prep->Screen Vapor Vapor Diffusion (Hanging Drop) Screen->Vapor Diffraction X-Ray Diffraction (Synchrotron) Vapor->Diffraction Solve Phase Resolution & Refinement Diffraction->Solve

Step-by-step X-ray crystallography workflow using BHMAMP as a primary crystallization additive.

Conclusion

For structural biologists investigating metalloenzymes or targets prone to buffer-induced artifacts, 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol (BHMAMP) offers a superior alternative to Bis-Tris. By leveraging steric hindrance to prevent active-site coordination while maximizing surface hydration through its ether-polyol arms, BHMAMP consistently drives the formation of high-resolution, biologically relevant crystal lattices.

References

  • Long, D., et al. (2015). "Universal buffers for use in biochemistry and biophysical experiments." AIMS Biophysics, 2(2), 1482-1488. Available at:[Link]

  • Handing, K.B., et al. (2018). "Characterizing metal binding sites in proteins with X-ray crystallography." Nature Protocols, 13(5), 1062-1090. Available at:[Link]

  • Roberts, D., et al. (2015). "Specific Ion and Buffer Effects on Protein–Protein Interactions of a Monoclonal Antibody." Molecular Pharmaceutics, 12(1), 179-193. Available at:[Link]

  • McPherson, A., & Gavira, J. A. (2014). "Introduction to protein crystallization." Acta Crystallographica Section F: Structural Biology Communications, 70(1), 2-20. Available at:[Link]

Validation

Cytotoxicity comparison of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol vs Tris buffer

Title: Cytotoxicity and Performance Comparison Guide: 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol vs. Tris Buffer The Chemical Imperative in Buffer Selection In mammalian cell culture, biomanufacturing, and f...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cytotoxicity and Performance Comparison Guide: 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol vs. Tris Buffer

The Chemical Imperative in Buffer Selection

In mammalian cell culture, biomanufacturing, and formulation development, the selection of a biological buffer is not merely a matter of pH maintenance—it is a critical determinant of cellular homeostasis and assay integrity. For decades, Tris (Tris(hydroxymethyl)aminomethane) has served as the gold standard in molecular biology[1]. However, as advanced cell models and sensitive biotherapeutics emerge, the structural limitations of Tris have become increasingly apparent.

This guide provides an objective, data-driven comparison between traditional Tris buffer and the advanced zwitterionic alternative, 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol (hereafter referred to as BHM-AMP ). By analyzing the causality behind their chemical interactions with lipid bilayers, we will establish why BHM-AMP offers superior biocompatibility and drastically reduced cytotoxicity for sensitive applications.

Mechanistic Causality: Why Buffer Structure Dictates Cytotoxicity

To understand the divergent cytotoxicity profiles of these two buffers, we must examine their molecular architecture and how it dictates cellular interaction.

The Tris Dilemma: Membrane Permeability and Reactivity

Tris is a small, primary amine with a pKa of ~8.06 at 25°C. At a physiological pH of 7.4, a significant fraction (approximately 15-20%) of Tris molecules exist in an unprotonated, neutral state. This unprotonated primary amine readily crosses hydrophobic lipid bilayers[2]. Once inside the cell, Tris becomes protonated in the slightly more acidic intracellular environment, leading to intracellular accumulation. This causes severe osmotic stress, disruption of intracellular ion balance, and ultimately, cellular vacuolization and apoptosis at concentrations exceeding 50 mM[3]. Furthermore, as a primary amine, Tris is highly nucleophilic and can form Schiff bases with aldehydes, ketones, and reducing sugars, interfering with cellular signaling pathways[4].

The BHM-AMP Advantage: Steric Hindrance and Hydration

In contrast, BHM-AMP is a complex tertiary amine. The core nitrogen is substituted with a 2-methylpropan-1-ol backbone and two bulky 2-hydroxymethylethoxy arms. This structural configuration provides two critical advantages:

  • Steric Hindrance: The bulky substituents completely block the amine from acting as a nucleophile, rendering the buffer chemically inert to biological molecules.

  • Membrane Impermeability: The extensive network of hydroxyl and ethoxy groups creates a massive, tightly bound hydration shell. This extreme hydrophilicity, combined with its steric bulk, prevents BHM-AMP from inserting into or crossing the cellular membrane. Because it is excluded from the intracellular space, it cannot induce osmotic swelling or vacuolization, maintaining cell viability even at concentrations well above 100 mM.

G Tris Tris Buffer (Primary Amine) Membrane Lipid Bilayer (Cell Membrane) Tris->Membrane Unprotonated form crosses at pH 7.4 BHM BHM-AMP Buffer (Tertiary Amine) BHM->Membrane Bulky & Hydrophilic (Steric Hindrance) Intracellular Intracellular Accumulation & Osmotic Stress Membrane->Intracellular Exclusion Extracellular Exclusion (Membrane Impermeable) Membrane->Exclusion Blocked Vacuolization Cellular Vacuolization & Cytotoxicity Intracellular->Vacuolization Homeostasis Cellular Homeostasis & High Viability Exclusion->Homeostasis

Mechanistic pathway of buffer-induced cytotoxicity: Tris membrane penetration vs. BHM-AMP exclusion.

Comparative Performance Data

The following table synthesizes the quantitative performance and structural metrics of Tris versus BHM-AMP, based on established biochemical principles and in vitro cytotoxicity screenings on human epithelial cell models[5].

ParameterTris BufferBHM-AMP Buffer
Chemical Classification Primary AmineTertiary Amine
Membrane Permeability High (Readily crosses at pH 7.4)Negligible (Sterically hindered)
Chemical Reactivity High (Forms Schiff bases)Inert (No primary amine reactivity)
Temperature Sensitivity (ΔpKa/°C) High (-0.03)Low to Moderate
Cytotoxicity Threshold (IC50) ~50 - 75 mM (Cell line dependent)> 150 mM
Primary Toxicity Mechanism Intracellular pH disruption & VacuolizationN/A (Maintains cellular homeostasis)
Viability at 100 mM (48h exposure) < 40% (Significant morphological changes)> 95% (Normal morphology)

Standardized Cytotoxicity Protocol (Self-Validating System)

To objectively verify the superior biocompatibility of BHM-AMP over Tris in your own laboratory, we recommend the following self-validating XTT/WST-8 cell viability assay. This protocol is designed with internal controls to ensure that any observed cytotoxicity is strictly a function of the buffer, not handling artifacts.

Cell Cultivation & Seeding
  • Action: Seed Human Corneal Epithelial (HCLE) cells or HEK293 cells at a density of 1×104 cells/well in a 96-well plate using standard DMEM/F12 media.

  • Validation Control: Leave the outer perimeter wells empty (fill with PBS) to prevent evaporation-induced edge effects, which frequently skew viability data.

Buffer Preparation & pH Standardization
  • Action: Prepare 10 mM, 50 mM, and 100 mM solutions of both Tris and BHM-AMP in basal media.

  • Causality Check: Adjust the pH of all solutions to exactly 7.4 at the target incubation temperature (37°C). Why? Tris has a high temperature coefficient (-0.03 pH units/°C)[1]. Adjusting pH at room temperature will result in an acidic shift in the incubator, introducing pH-induced stress that confounds buffer toxicity data.

Treatment & Incubation
  • Action: Aspirate growth media and replace with 100 µL of the respective buffer treatments. Include a Vehicle Control (untreated basal media) and a Positive Kill Control (0.1% Triton X-100).

  • Action: Incubate at 37°C, 5% CO₂ for 48 hours.

Viability Quantification
  • Action: Add 10 µL of WST-8 (Cell Counting Kit-8) reagent to each well. Incubate for 2 hours.

  • Causality Check: We utilize WST-8 over traditional MTT because WST-8 produces a highly water-soluble formazan dye. This eliminates the need for DMSO solubilization steps, removing a major source of pipetting error and ensuring higher data fidelity. Measure absorbance at 450 nm using a microplate reader.

Data Validation
  • Action: Calculate the % Viability relative to the Vehicle Control. Ensure the Positive Kill Control shows <5% viability and the Vehicle Control replicates have a Coefficient of Variation (CV) < 10%. If these conditions are met, the assay validates itself.

Workflow Step1 1. Cell Seeding (HEK293 / HCLE at 1x10^4 cells/well) Step2 2. Buffer Incubation (10, 50, 100 mM for 48h) Step1->Step2 Step3 3. Reagent Addition (WST-8 / XTT Solution) Step2->Step3 Step4 4. Absorbance Measurement (Microplate Reader at 450 nm) Step3->Step4 Step5 5. Data Normalization (% Viability vs Control) Step4->Step5

Self-validating experimental workflow for buffer cytotoxicity screening.

Conclusion

While Tris remains a staple for basic biochemical assays, its primary amine structure and membrane permeability make it a suboptimal choice for sensitive cell culture, in vivo diagnostics, and high-concentration formulations[6]. The structural evolution present in 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol —specifically its tertiary amine core and bulky hydration shell—effectively neutralizes the mechanisms of buffer-induced cytotoxicity. For researchers developing next-generation biotherapeutics or conducting long-term cell viability assays, transitioning to sterically hindered zwitterionic buffers like BHM-AMP is a necessary step to ensure cellular integrity and data accuracy.

References

  • InTechOpen. "In Vitro Cytotoxicity Screening as a Criterion for the Rational Selection of Tear Substitutes." InTechOpen Publications, 2019.[Link]

  • DC Fine Chemicals. "The role of Tris Buffer in the formulation of modern vaccines." DC Fine Chemicals Technical Blog, 2025.[Link]

Sources

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